molecular formula C15H14N2O2 B8270217 N'-acetyl-N-phenylbenzohydrazide CAS No. 70609-11-9

N'-acetyl-N-phenylbenzohydrazide

Cat. No.: B8270217
CAS No.: 70609-11-9
M. Wt: 254.28 g/mol
InChI Key: VNPZCPJJTYLQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Acetyl-N-phenylbenzohydrazide (CAS 70609-11-9) is a high-purity chemical compound offered as a key intermediate for advanced chemical synthesis and pharmaceutical research. This compound, with a molecular formula of C 15 H 14 N 2 O 2 and a molecular weight of 254.28 g/mol, is characterized by its hydrazide-based structure, which incorporates both acetyl and phenyl substituents . With a calculated LogP of 3.22 and a polar surface area (PSA) of 52.9 Ų, this molecule possesses physicochemical properties that are of significant interest in the design and development of novel chemical entities . Its primary research application lies in its role as a sophisticated building block and intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry . Researchers utilize it to explore new synthetic pathways and to generate compounds for screening and testing. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is supplied with a typical purity of 97% and higher . For laboratory safety, appropriate personal protective equipment including gloves, protective clothing, and eye protection is recommended. The product should be stored in a cool, dry place, with long-term storage advised at -20°C .

Properties

IUPAC Name

N'-acetyl-N-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-12(18)16-17(14-10-6-3-7-11-14)15(19)13-8-4-2-5-9-13/h2-11H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPZCPJJTYLQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352157
Record name N'-acetyl-N-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70609-11-9
Record name N'-acetyl-N-phenylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N'-acetyl-N-phenylbenzohydrazide SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N'-acetyl-N-phenylbenzohydrazide: Molecular Identifiers, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of N'-acetyl-N-phenylbenzohydrazide, a molecule of interest for researchers in organic synthesis and drug development. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its properties and synthesis.

Molecular Identification

Precise identification is paramount for any chemical entity. The following table summarizes the key molecular identifiers for N'-acetyl-N-phenylbenzohydrazide, based on its derived chemical structure.

IdentifierValue
IUPAC Name N'-(acetyl)-N'-phenylbenzohydrazide
Molecular Formula C₁₅H₁₄N₂O₂
Molecular Weight 254.28 g/mol
SMILES CC(=O)N(c1ccccc1)NC(=O)c1ccccc1
InChI Key YLGMVNVAGENLQC-UHFFFAOYSA-N
InChI InChI=1S/C15H14N2O2/c1-11(18)17(15-9-5-3-6-10-15)16-14(19)13-8-4-2-7-12-13/h2-10,16H,1H3

Proposed Synthesis of N'-acetyl-N-phenylbenzohydrazide

The rationale for this proposed pathway is supported by literature on N-acylation of heterocyclic amines and hydrazides, which are fundamental transformations in organic synthesis.[1] The use of an acyl chloride, such as benzoyl chloride, is a standard and effective method for introducing a benzoyl group onto a nucleophilic nitrogen.

Experimental Protocol: Proposed Benzoylation of N'-phenylacetohydrazide

This protocol is a model procedure derived from general N-acylation methods.[1] Researchers should optimize the reaction conditions for their specific laboratory setup.

  • Preparation of Reactants:

    • Dissolve N'-phenylacetohydrazide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

    • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude N'-acetyl-N-phenylbenzohydrazide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow reactant1 N'-phenylacetohydrazide (1-acetyl-2-phenylhydrazine) reaction Benzoylation Reaction (0°C to RT) reactant1->reaction reactant2 Benzoyl Chloride reactant2->reaction base Triethylamine (Base) base->reaction Acid Scavenger solvent DCM (Solvent) solvent->reaction Reaction Medium product N'-acetyl-N-phenylbenzohydrazide reaction->product Formation of Product

Caption: Proposed synthesis of N'-acetyl-N-phenylbenzohydrazide via benzoylation.

Potential Applications and Research Directions

Hydrazide and N-acylhydrazone derivatives are recognized for their diverse biological activities and applications in medicinal chemistry. The structural motifs present in N'-acetyl-N-phenylbenzohydrazide suggest several avenues for research and development.

  • Pharmaceutical Scaffolding: The amide and hydrazine functionalities are common in pharmacologically active compounds. This molecule could serve as a scaffold for the synthesis of novel drug candidates. The synthesis of related N,N-disubstituted hydrazines is an active area of research for creating new chemical entities.[2]

  • Precursor for Heterocyclic Synthesis: Hydrazides are valuable precursors for the synthesis of various heterocyclic compounds, which are foundational in many areas of chemistry and pharmacology.[3]

  • Coordination Chemistry: The nitrogen and oxygen atoms in the hydrazide backbone can act as ligands for metal ions, suggesting potential applications in coordination chemistry and catalysis.

Further research is warranted to explore the biological activity profile of N'-acetyl-N-phenylbenzohydrazide and its derivatives, as well as their utility in synthetic organic chemistry.

Conclusion

N'-acetyl-N-phenylbenzohydrazide represents an interesting, though currently under-documented, chemical entity. This guide provides its fundamental molecular identifiers and a scientifically plausible synthetic route based on established chemical principles. By offering a detailed experimental protocol and highlighting potential research directions, we aim to facilitate further investigation into this and related molecules by the scientific community. The exploration of such novel structures is crucial for advancing the fields of organic synthesis and drug discovery.

References

Sources

Methodological & Application

Synthesis of N'-acetyl-N-phenylbenzohydrazide: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of N'-acetyl-N-phenylbenzohydrazide, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a step-by-step procedure but also a thorough explanation of the underlying chemical principles.

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The synthesis of N'-acetyl-N-phenylbenzohydrazide from phenylhydrazine is a multi-step process that involves the sequential acylation of the hydrazine moiety. Understanding the regioselectivity of these acylation reactions is paramount to achieving the desired product with high purity and yield.

Reaction Scheme and Mechanism

The synthesis of N'-acetyl-N-phenylbenzohydrazide from phenylhydrazine is typically achieved in a two-step sequence:

  • Benzoylation of Phenylhydrazine: The first step involves the reaction of phenylhydrazine with benzoyl chloride to form the intermediate, N'-phenylbenzohydrazide. This reaction is a classic example of a Schotten-Baumann reaction.[2][3][4]

  • Acetylation of N'-phenylbenzohydrazide: The intermediate is then acetylated using acetic anhydride to yield the final product, N'-acetyl-N-phenylbenzohydrazide.

The overall synthetic pathway is illustrated below:

Synthesis_Workflow Phenylhydrazine Phenylhydrazine Intermediate N'-phenylbenzohydrazide Phenylhydrazine->Intermediate Step 1: Benzoylation (Schotten-Baumann) BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate FinalProduct N'-acetyl-N-phenylbenzohydrazide Intermediate->FinalProduct Step 2: Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct

Caption: Overall two-step synthesis of N'-acetyl-N-phenylbenzohydrazide.

Mechanistic Insights and Regioselectivity

The key to this synthesis lies in the differential reactivity of the two nitrogen atoms in phenylhydrazine. The terminal nitrogen (N') is more nucleophilic than the nitrogen atom directly attached to the phenyl group (N). This is due to the delocalization of the lone pair of electrons on the N-phenyl nitrogen into the aromatic ring, which reduces its nucleophilicity.

Step 1: Benzoylation

In the Schotten-Baumann reaction, the more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of benzoyl chloride.[2][3][5] The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct.[3][4]

Benzoylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Deprotonation Phenylhydrazine Ph-NH-NH₂ BenzoylChloride Ph-CO-Cl Phenylhydrazine->BenzoylChloride Lone pair on N' attacks C=O Tetrahedral_Intermediate Ph-NH-NH₂⁺-C(O⁻)-Cl-Ph BenzoylChloride->Tetrahedral_Intermediate Intermediate_2 Ph-NH-NH⁺=C(O)-Ph Tetrahedral_Intermediate->Intermediate_2 Collapse of intermediate expels Cl⁻ N_Phenylbenzohydrazide Ph-NH-NH-CO-Ph Intermediate_2->N_Phenylbenzohydrazide Deprotonation by base

Caption: Simplified mechanism of the benzoylation step.

Step 2: Acetylation

In the second step, the remaining N-H proton of N'-phenylbenzohydrazide is substituted with an acetyl group. The nitrogen atom that was originally part of the phenylhydrazine and is now acylated with the benzoyl group is the target for acetylation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of N'-acetyl-N-phenylbenzohydrazide.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
Phenylhydrazine108.145.41 g (5.0 mL)1.0
Benzoyl chloride140.577.03 g (5.8 mL)1.0
10% Sodium Hydroxide40.00~50 mL-
Diethyl ether74.12As needed-
Acetic anhydride102.095.11 g (4.7 mL)1.0
Glacial acetic acid60.0520 mL-
Ethanol46.07As needed-
Step 1: Synthesis of N'-phenylbenzohydrazide
  • In a 250 mL Erlenmeyer flask, dissolve 5.41 g of phenylhydrazine in 50 mL of diethyl ether.

  • In a separate beaker, prepare a solution of 10% aqueous sodium hydroxide.

  • Add approximately 50 mL of the 10% NaOH solution to the flask containing the phenylhydrazine solution.

  • Cool the flask in an ice bath with vigorous stirring.

  • Slowly add 7.03 g of benzoyl chloride dropwise to the stirred mixture over a period of 15-20 minutes.

  • After the addition is complete, continue stirring the mixture vigorously for an additional 30 minutes.

  • A white precipitate of N'-phenylbenzohydrazide will form. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water to remove any remaining sodium hydroxide and phenylhydrazine hydrochloride.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N'-phenylbenzohydrazide. Dry the crystals in a desiccator. The expected melting point of N'-phenylbenzohydrazide is around 168 °C.

Step 2: Synthesis of N'-acetyl-N-phenylbenzohydrazide
  • In a 100 mL round-bottom flask, dissolve the dried N'-phenylbenzohydrazide (assuming a quantitative yield from the previous step, approximately 10.6 g) in 20 mL of glacial acetic acid.

  • Gently warm the mixture if necessary to ensure complete dissolution.

  • Cool the solution in an ice bath.

  • Slowly add 5.11 g of acetic anhydride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • A white precipitate of N'-acetyl-N-phenylbenzohydrazide will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure final product.

  • Dry the purified crystals and determine the melting point. The melting point of the closely related N-Acetyl-N'-phenylhydrazine is in the range of 127-133 °C, and a similar range can be expected for the title compound.[1]

Characterization

The synthesized N'-acetyl-N-phenylbenzohydrazide should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), two carbonyl (C=O) stretching vibrations (typically in the range of 1650-1700 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the acetyl methyl protons, and a signal for the N-H proton.[6][8][9]

    • ¹³C NMR: The spectrum will show characteristic peaks for the two carbonyl carbons, the acetyl methyl carbon, and the aromatic carbons.[6][8][9]

Safety Precautions

  • Phenylhydrazine: is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Avoid skin contact and inhalation.

  • Benzoyl chloride: is corrosive and a lachrymator. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetic anhydride: is corrosive and reacts violently with water. Handle with care in a fume hood.

  • Glacial acetic acid: is corrosive. Avoid contact with skin and eyes.

  • Sodium hydroxide: is a strong base and can cause severe burns. Wear appropriate PPE.

Conclusion

The synthesis of N'-acetyl-N-phenylbenzohydrazide from phenylhydrazine is a robust and instructive example of sequential acylation. By carefully controlling the reaction conditions and understanding the principles of regioselectivity, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The protocols and insights provided in this guide are intended to empower scientists to confidently and safely perform this synthesis.

References

  • Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Hindawi. (2018). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Journal of Chemistry. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

  • Quora. (2017, April 16). Is the Schotten-Baumann reaction the same as benzoylation? Retrieved from [Link]

  • Khan, I., & Ali, S. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

Sources

Application Notes and Protocols for the Acetylation of N-Phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Phenylbenzohydrazide and its Acetylation

N-Phenylbenzohydrazide is a versatile organic molecule characterized by a hydrazide functional group linked to both a phenyl and a benzoyl moiety.[1] This structure imparts a unique reactivity profile, making it a valuable building block in synthetic organic chemistry for the creation of various heterocyclic compounds and a precursor in the synthesis of azo dyes.[1] Furthermore, hydrazide derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

The acetylation of N-phenylbenzohydrazide, which involves the introduction of an acetyl group (CH₃CO) onto one of its nitrogen atoms, is a crucial chemical transformation. This modification can significantly alter the molecule's physicochemical properties, such as its solubility, stability, and biological activity. The resulting N'-acetyl-N-phenylbenzohydrazide can serve as a key intermediate in the synthesis of more complex molecules and is a subject of study in its own right for its potential pharmacological applications.

This comprehensive technical guide provides detailed, field-proven protocols for the efficient acetylation of N-phenylbenzohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental choices.

Reaction Overview and Mechanistic Insights

The acetylation of N-phenylbenzohydrazide is a nucleophilic acyl substitution reaction. The more nucleophilic terminal nitrogen atom of the hydrazide moiety attacks the electrophilic carbonyl carbon of the acetylating agent. The general reaction is depicted below:

General Reaction Scheme:

Caption: General mechanism of N-phenylbenzohydrazide acetylation.

Detailed Experimental Protocols

Three reliable protocols for the acetylation of N-phenylbenzohydrazide are presented below, each with its own set of advantages and considerations.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This is a classic and highly efficient method for acylation. Pyridine acts as a basic catalyst, activating the nucleophile and neutralizing the acetic acid byproduct. [2] Materials and Reagents:

  • N-Phenylbenzohydrazide

  • Acetic Anhydride (reagent grade)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Chloroform

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice-water bath

  • Separatory funnel

Experimental Workflow:

Protocol 1 Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve N-phenylbenzohydrazide in Pyridine Cool Cool to 0°C in an ice bath Start->Cool Add_Reagent Add Acetic Anhydride dropwise Cool->Add_Reagent React Stir at room temperature Add_Reagent->React Quench Quench with water/ice React->Quench Extract Extract with Dichloromethane Quench->Extract Wash_HCl Wash with 1 M HCl Extract->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Evaporate Evaporate the solvent Dry->Evaporate Recrystallize Recrystallize from Ethanol/Water Evaporate->Recrystallize Isolate Isolate pure product Recrystallize->Isolate

Caption: Workflow for acetylation with acetic anhydride and pyridine.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylbenzohydrazide (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of hydrazide).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add acetic anhydride (1.2-1.5 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water or onto crushed ice to quench the excess acetic anhydride.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid, and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization.

Protocol 2: Acetylation using Acetic Anhydride in Glacial Acetic Acid

This method uses glacial acetic acid as a solvent, which can also act as a catalyst. It avoids the use of pyridine, which can simplify the work-up procedure.

Materials and Reagents:

  • N-Phenylbenzohydrazide

  • Acetic Anhydride (reagent grade)

  • Glacial Acetic Acid

  • Cold water

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice-water bath

  • Büchner funnel and filter paper

Experimental Workflow:

Protocol 2 Workflow cluster_0 Reaction Setup cluster_1 Product Isolation cluster_2 Purification Start Dissolve N-phenylbenzohydrazide in Glacial Acetic Acid Cool Cool to 0°C in an ice bath Start->Cool Add_Reagent Add Acetic Anhydride dropwise Cool->Add_Reagent React Stir at room temperature Add_Reagent->React Precipitate Pour into cold water to precipitate React->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold water Filter->Wash Dry_Crude Dry the crude product Wash->Dry_Crude Recrystallize Recrystallize from Ethanol Dry_Crude->Recrystallize Isolate Isolate pure product Recrystallize->Isolate

Caption: Workflow for acetylation with acetic anhydride in glacial acetic acid.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve N-phenylbenzohydrazide (1.0 eq.) in glacial acetic acid. [3]2. Cool the flask in an ice-water bath with stirring.

  • Slowly add acetic anhydride (1.2-1.5 eq.) to the stirred solution. [3]4. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid product by suction filtration and wash thoroughly with cold water to remove acetic acid and any unreacted starting material.

  • Dry the crude product.

  • Purify the crude solid by recrystallization.

Protocol 3: Acetylation using Glacial Acetic Acid

This protocol represents a greener and simpler approach, utilizing glacial acetic acid as both the acetylating agent and the solvent. The reaction is typically slower and may require heating. [4] Materials and Reagents:

  • N-Phenylbenzohydrazide

  • Glacial Acetic Acid

  • Cold water

  • Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Experimental Workflow:

Protocol 3 Workflow cluster_0 Reaction Setup cluster_1 Product Isolation cluster_2 Purification Start Dissolve N-phenylbenzohydrazide in Glacial Acetic Acid Heat Heat the mixture to reflux Start->Heat React Maintain reflux for several hours Heat->React Cool Cool the reaction mixture React->Cool Precipitate Pour into cold water Cool->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold water Filter->Wash Dry_Crude Dry the crude product Wash->Dry_Crude Recrystallize Recrystallize from Ethanol Dry_Crude->Recrystallize Isolate Isolate pure product Recrystallize->Isolate

Caption: Workflow for acetylation with glacial acetic acid.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add N-phenylbenzohydrazide and an excess of glacial acetic acid. [4]2. Heat the mixture to reflux with stirring. [4]3. Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude solid by recrystallization.

Comparative Analysis of Acetylation Protocols

ParameterProtocol 1: Acetic Anhydride/PyridineProtocol 2: Acetic Anhydride/Acetic AcidProtocol 3: Glacial Acetic Acid
Acetylating Agent Acetic AnhydrideAcetic AnhydrideGlacial Acetic Acid
Catalyst/Solvent Pyridine (catalyst and solvent)Glacial Acetic Acid (solvent)Glacial Acetic Acid (reagent and solvent)
Reaction Temperature 0 °C to Room Temperature0 °C to Room TemperatureReflux
Reaction Time 1-3 hours2-4 hours4-8 hours
Typical Yield High to ExcellentGood to HighModerate to Good
Work-up Aqueous work-up with acid and base washes required to remove pyridine.Simple precipitation in water.Simple precipitation in water.
Advantages Fast and high yielding.Avoids the use of toxic and malodorous pyridine. Simpler work-up.Greener approach with fewer reagents.
Disadvantages Use of toxic and unpleasant pyridine. More complex work-up.Longer reaction time than Protocol 1.Slower reaction rate and requires heating. May result in lower yields.

Purification and Characterization of N'-acetyl-N-phenylbenzohydrazide

Purification by Recrystallization:

The crude N'-acetyl-N-phenylbenzohydrazide can be effectively purified by recrystallization. [5]Ethanol or an ethanol-water mixture is a commonly used solvent system.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Slowly add hot water to the filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Characterization:

  • Thin-Layer Chromatography (TLC): The reaction progress and purity of the product can be monitored by TLC on silica gel plates. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The product should appear as a single spot with a different Rf value compared to the starting material. The spots can be visualized under UV light. [6]

  • Melting Point: The purified N'-acetyl-N-phenylbenzohydrazide should have a sharp melting point.

  • Spectroscopic Analysis:

    • FTIR (KBr, cm⁻¹): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), two carbonyl (C=O) stretching vibrations (one for the amide and one for the newly formed acetyl group, typically in the range of 1640-1700 cm⁻¹), and aromatic C-H and C=C stretching vibrations. [7] * ¹H NMR (CDCl₃ or DMSO-d₆, δ ppm): The proton NMR spectrum is a key tool for confirming the structure. Expected signals include:

      • A singlet for the methyl protons of the acetyl group (CH₃) around 2.0-2.5 ppm.

      • Multiplets in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings.

      • Singlets for the two N-H protons, which may be broad and their chemical shifts can vary depending on the solvent and concentration. One is expected to be more downfield than the other. [7] * ¹³C NMR (CDCl₃ or DMSO-d₆, δ ppm): The carbon NMR spectrum should show:

      • A signal for the methyl carbon of the acetyl group around 20-25 ppm.

      • Signals for the two carbonyl carbons in the range of 165-175 ppm.

      • Multiple signals in the aromatic region (around 120-140 ppm) for the carbons of the phenyl rings. [7]

Safety Precautions

  • Acetic Anhydride: is corrosive and a lachrymator. It should be handled with care in a well-ventilated fume hood.

  • Pyridine: is flammable, toxic, and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

  • Glacial Acetic Acid: is corrosive and can cause severe burns.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

References

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. (2025). DOI:10.1039/D5RA01286D.
  • Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Organic Chemistry Frontiers.
  • N-Terminus Acetyl
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
  • Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin.
  • Isolation and Purification of Organic Compounds Recrystalliz
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. (2021).
  • Kinetics and mechanism of hydroxy group acetylations c
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
  • How To: Purify by Crystalliz
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.
  • N′-Phenylbenzohydrazide | 532-96-7. CymitQuimica.
  • Phenylhydrazine. Organic Syntheses.
  • Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science. (2019).
  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek.
  • Acetyl
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
  • recrystalliz
  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). (2021).
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. (2017).
  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies.
  • A Comparative Guide to the Biological Activities and Analytical Detection of Phenylhydrazine Deriv
  • phenyl azide. Organic Syntheses.
  • An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2-phenyldiazene
  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight
  • Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. (2022).
  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Magritek. (2019).
  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). (2021).
  • Pyridine synthesis. Organic Chemistry Portal.
  • 13C NMR Chemical Shifts.
  • An Efficient Greener Approach for N-acylation of Amines in W
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. (2023).
  • Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines. WashU Medicine Research Profiles.
  • Industrial hygiene air monitoring of phenylhydrazine. R Discovery. (1982).

Sources

Application Note: N'-Acetyl-N-phenylbenzohydrazide as a Versatile Ligand in Metal-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Hydrazide and hydrazone derivatives are privileged scaffolds in modern coordination chemistry and metallopharmacy. N'-acetyl-N-phenylbenzohydrazide (NAPB) (CAS: 70609-11-9)[1] features a diacylhydrazide backbone coupled with a bulky N-phenyl substitution. This unique structural motif provides an exceptional balance of lipophilicity and chelating ability, making it a highly sought-after ligand for synthesizing transition metal complexes (e.g., Cu, Ru, Zn, Pd).

The pharmacological efficacy of these complexes—particularly in 2[2]—is heavily dependent on the ligand's coordination dynamics. NAPB exhibits keto-enol tautomerization. In its neutral keto form, it acts as a weak donor. However, in the presence of a weak base, the molecule undergoes enolization and deprotonation. The resulting enolate anion acts as a robust O,O- or N,O-bidentate chelator. This charge neutralization upon binding metal cations yields highly stable, lipophilic complexes capable of permeating cellular lipid bilayers to reach intracellular targets like DNA[3].

Coordination Dynamics & Workflow Visualization

The synthesis of NAPB-metal complexes relies on driving the equilibrium toward the enolate tautomer. The workflow below illustrates the logical progression from the free ligand to the biologically active metallodrug.

G L N'-acetyl-N-phenylbenzohydrazide (Neutral Keto Form) E Enolate Tautomer (Deprotonated Intermediate) L->E Base Addition (e.g., NaOAc, Et3N) C Metallohydrazide Complex (O,O or N,O Chelation) E->C Ligand Exchange & Chelation M Transition Metal Salt (e.g., Cu(OAc)2, RuCl3) M->C Metal Cation Coordination A Biological Evaluation (DNA Intercalation / Cytotoxicity) C->A Pharmacological Screening

Fig 1: Workflow of N'-acetyl-N-phenylbenzohydrazide metal complex synthesis and bio-evaluation.

Analytical Validation of Coordination

To ensure the self-validating nature of the synthesis, spectroscopic markers must be tracked. The transition from the free NAPB ligand to the metal complex is characterized by distinct shifts in FT-IR and ¹H NMR spectra, which confirm the causality of the base-assisted enolization.

Table 1: Diagnostic Spectral Markers for NAPB Coordination Validation

Analytical MethodFree NAPB LigandMetal-NAPB ComplexMechanistic Implication
FT-IR

(N-H) ~3200 cm⁻¹
AbsentDeprotonation of the hydrazide NH group confirms enolization.
FT-IR

(C=O) ~1650 cm⁻¹
Shifted to ~1610 cm⁻¹ or absentCoordination via carbonyl oxygen; electron delocalization in the chelate ring.
FT-IR -

(C-O) ~1350 cm⁻¹
Formation of enolate C-O single bond upon tautomerization.
FT-IR -

(M-O) ~500 cm⁻¹,

(M-N) ~450 cm⁻¹
Direct confirmation of metal-ligand dative bonding.
¹H NMR

~10.5 ppm (NH proton)
AbsentLoss of NH proton validates the enolate coordination mode.

Experimental Protocols

Protocol 1: Synthesis of the Cu(II)-NAPB Complex

Expertise & Causality: Copper(II) is selected due to its well-documented ability to induce reactive oxygen species (ROS) mediated DNA cleavage when coordinated to lipophilic hydrazide ligands. The use of metal acetates eliminates the need for harsh external bases, as the acetate anion natively facilitates ligand deprotonation.

  • Ligand Solubilization : Dissolve 2.0 mmol of NAPB in 20 mL of hot absolute ethanol. Rationale: Absolute ethanol prevents competitive coordination by water molecules and ensures the complete dissolution of the lipophilic N-phenyl groups.

  • Base-Assisted Enolization & Metal Addition : In a separate flask, dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of ethanol. Add this solution dropwise to the ligand solution under continuous magnetic stirring at 60°C. Rationale: Dropwise addition prevents the formation of polynuclear kinetic byproducts, favoring the thermodynamically stable mononuclear [Cu(NAPB)₂] complex.

  • Chelation & Reflux : Reflux the reaction mixture for 4 hours. A distinct color change (typically to deep green or brown) indicates successful complexation.

  • Isolation and Purification : Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash thoroughly with cold ethanol followed by diethyl ether to remove unreacted ligand, and dry in vacuo over anhydrous CaCl₂. Validate via FT-IR (refer to Table 1).

Protocol 2: Biophysical Validation (DNA Binding Assay)

Expertise & Causality: To evaluate the potential of the synthesized complex as an anti-cancer agent, its 3[3] is quantified using UV-Vis absorption spectroscopy. Intercalation typically results in hypochromism (decreased absorbance) and bathochromism (red shift) due to


 stacking interactions between the ligand's phenyl rings and DNA base pairs.
  • Buffer Preparation : Prepare a 5 mM Tris-HCl / 50 mM NaCl buffer at pH 7.4. Rationale: This specific ionic strength and pH mimic physiological conditions, ensuring the DNA remains in its native double-helical conformation without denaturing.

  • DNA Quality Control : Determine the concentration of Calf Thymus DNA (CT-DNA) by measuring the UV absorbance at 260 nm (

    
     M⁻¹ cm⁻¹).
    Critical Step: Ensure the 
    
    
    
    ratio is
    
    
    . A lower ratio indicates protein contamination, which will invalidate the binding kinetics.
  • Titration Workflow : Place 3.0 mL of the Cu(II)-NAPB complex solution (20 µM, 1% DMSO in buffer) in a quartz cuvette. Incrementally add 5–10 µL aliquots of the CT-DNA solution.

  • Thermodynamic Analysis : Record the UV-Vis spectrum (200–500 nm) after each addition, allowing a 5-minute equilibration period per titration point. Calculate the intrinsic binding constant (

    
    ) using the Wolfe-Shimer equation:
    
    
    
    
    where
    
    
    ,
    
    
    , and
    
    
    correspond to the apparent, free, and fully bound complex extinction coefficients, respectively.

References

  • Sigma-Aldrich. "N'-acetyl-N-phenylbenzohydrazide | 70609-11-9". Merck KGaA.
  • Frontiers in Chemistry. "A review of hydrazide-hydrazone metal complexes' antitumor potential" (2024). Frontiers.
  • Journal of Coordination Chemistry.
  • Chemical Reviews. "Synthesis and Functionalization of Porphyrins through Organometallic Methodologies" (2016).

Sources

cyclization of N'-acetyl-N-phenylbenzohydrazide to 1,3,4-oxadiazoles

Application Note: Cyclization of -Acetyl- -Phenylbenzohydrazide to 1,3,4-Oxadiazolium Scaffolds

Part 1: Executive Summary & Strategic Analysis

The Chemical Challenge

The cyclization of



-acetyl-

-phenylbenzohydrazide
  • Standard Substrate (

    
    ):  Yields neutral 1,3,4-oxadiazoles.
    
  • Substituted Substrate (

    
    ):  Yields 1,3,4-oxadiazolium salts .
    

This distinction is critical in drug development. While neutral oxadiazoles are stable lipophilic linkers, oxadiazolium salts are electrophilic, water-soluble, and often serve as precursors to

Mechanistic Pathway

The reaction proceeds via a Robinson-Gabriel-type cyclodehydration. The phosphoryl chloride (


ReactionPathwaySubstrateN'-acetyl-N-phenylbenzohydrazide(Ph-CON(Ph)-NHCO-Me)ActivationImidoyl Chloride/PhosphateIntermediateSubstrate->ActivationPOCl3, HeatCyclizationRing Closure(Nucleophilic Attack)Activation->Cyclization- PO2Cl2(-)Product2-Methyl-3,5-diphenyl-1,3,4-oxadiazoliumSalt (Perchlorate/Chloride)Cyclization->ProductCounter-ion Exchange(e.g., HClO4)

Caption: Mechanistic flow from acyclic hydrazine to cationic oxadiazolium scaffold.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3,5-diphenyl-1,3,4-oxadiazolium Perchlorate

Target: The direct product of the user's specified substrate. Safety Note: Perchlorates are potentially explosive. Handle on small scales behind a blast shield. Alternatively, isolate as the tetrafluoroborate (


1. Materials & Reagents
  • Substrate:

    
    -Acetyl-
    
    
    -phenylbenzohydrazide (1.0 equiv)
  • Reagent: Phosphoryl chloride (

    
    ) (Excess, acts as solvent/reagent)
    
  • Work-up: 70% Perchloric acid (

    
    ) or Sodium Tetrafluoroborate (
    
    
    )
  • Solvent: Dry Toluene (optional co-solvent)

2. Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube, place 
    
    
    -acetyl-
    
    
    -phenylbenzohydrazide (10 mmol, ~2.54 g).
  • Addition: Add freshly distilled

    
     (15 mL). The solid should dissolve upon warming.
    
  • Cyclization: Heat the mixture to reflux (105–110 °C) in an oil bath for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Note: The salt may not migrate on standard silica; monitor the disappearance of starting material).[1]

  • Concentration: Cool the reaction mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Salt Formation (Critical Step):

    • Dissolve the viscous oily residue in a minimum amount of glacial acetic acid (5 mL).

    • Option A (Perchlorate): CAUTIOUSLY add 70%

      
       (1.5 mL) dropwise with stirring. Cool in an ice bath.
      
    • Option B (Tetrafluoroborate - Safer): Add a saturated aqueous solution of

      
      .
      
  • Isolation: Add anhydrous diethyl ether (50 mL) to precipitate the salt. Triturate the solid to remove impurities.

  • Purification: Filter the precipitate and recrystallize from Ethanol/Ether.

3. Expected Data
ParameterValue
Appearance White to off-white crystalline solid
Yield 65–80%
Melting Point 160–165 °C (dec)
1H NMR (DMSO-d6) Distinct downfield shift of methyl protons (~2.8-3.0 ppm) due to cationic ring current.
Protocol B: Comparative Synthesis of Neutral Bioisostere

Target: 2-Methyl-5-phenyl-1,3,4-oxadiazole. Context: If the "N-phenyl" group in the prompt was unintended, or if the researcher desires the neutral drug-like scaffold, this protocol applies.

1. Materials
  • Substrate:

    
    -Acetylbenzohydrazide (Ph-CONH-NHCO-Me) (No N-phenyl group).
    
  • Reagent: Burgess Reagent or

    
    .
    
2. Methodology (POCl3 Method)
  • Reflux: Treat

    
    -acetylbenzohydrazide (10 mmol) with 
    
    
    (15 mL) at reflux for 3 hours.
  • Quench: Pour the cooled reaction mixture onto crushed ice (200 g) with vigorous stirring. The excess

    
     hydrolyzes (Exothermic!).
    
  • Neutralization: Adjust pH to ~8 using solid

    
     or 10% NaOH solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/EtOAc.
    

Part 3: Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Low Yield (Protocol A) Hydrolysis of the salt during workup.Avoid excess water before anion exchange. Use anhydrous ether for precipitation.
Dark/Tarred Product Overheating or impure

.
Distill

before use. Limit reflux temperature to 110 °C.
Incomplete Cyclization Steric hindrance of the N-phenyl group.Extend reaction time to 8 hours or use microwave irradiation (120 °C, 30 min).
Analytical Validation (Self-Validating Protocol)

To confirm the formation of the oxadiazolium salt vs. the acyclic precursor:

  • Solubility Test: The product should be water-soluble (unless a very lipophilic counter-ion is used) and insoluble in non-polar solvents like hexane. The precursor is the opposite.

  • IR Spectroscopy: Look for the absence of the amide Carbonyl (

    
    ) bands (1650–1680 cm⁻¹) and the appearance of the 
    
    
    stretch (~1580–1620 cm⁻¹) and characteristic oxadiazole ring breathing modes.

Part 4: References

  • Direct Cyclization Mechanism:

    • Title: Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines.[2]

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • Oxadiazolium Salt Synthesis:

    • Title: 1,3,4-Oxadiazolium Salts: Synthesis and Characterization.

    • Source: Journal of Heterocyclic Chemistry (General Reference for N-substituted hydrazide cyclization).

    • URL:[Link]

  • Dehydrating Agents (POCl3):

    • Title: Phosphorus Oxychloride in Organic Synthesis.[3][4]

    • Source: BenchChem Reagent Guide.

  • Comparative Neutral Synthesis:

    • Title: One-Pot Synthesis of 1,3,4-Oxadiazoles.[5]

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

Note: This protocol assumes standard laboratory safety practices.

N'-acetyl-N-phenylbenzohydrazide in antimicrobial susceptibility testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N'-acetyl-N-phenylbenzohydrazide in Antimicrobial Susceptibility Testing

Executive Summary

N'-acetyl-N-phenylbenzohydrazide (also known as 1-acetyl-2-benzoyl-2-phenylhydrazine) represents a class of 1,2-diacylhydrazines investigated for their pharmacological versatility. Structurally, the molecule features a hydrazine core substituted with both acetyl and benzoyl groups, alongside a phenyl ring, imparting significant lipophilicity and potential for metal chelation.

In antimicrobial research, this scaffold is often explored as a pharmacophore for enzyme inhibition (e.g., enoyl-ACP reductase in Mycobacterium tuberculosis) or membrane disruption. This guide provides a standardized workflow for evaluating its antimicrobial efficacy, addressing specific challenges related to its solubility and stability in aqueous media.

Chemical Profile & Handling

  • IUPAC Name: N-(acetylamino)-N-phenylbenzamide

  • CAS Number:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 254.29 g/mol

  • Solubility: Poor in water; Soluble in DMSO, DMF, and Ethanol.

  • Storage: Store solid at 2–8°C. Stock solutions in DMSO should be stored at -20°C.

Critical Handling Note: Due to the presence of the diacylhydrazine linkage, the compound may be susceptible to hydrolysis in strongly acidic or basic environments. All assays should be conducted in buffered media (pH 7.2–7.4).

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound preparation to advanced kinetic studies.

AST_Workflow Start Compound: N'-acetyl-N-phenylbenzohydrazide Stock Stock Prep: 10 mg/mL in 100% DMSO Start->Stock QC Quality Control: Sterility Check Stock->QC MIC Protocol A: MIC Determination (Broth Microdilution) QC->MIC Decision MIC Value? MIC->Decision Kill Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) Decision->Kill Active (<64 µg/mL) Syn Protocol C: Checkerboard Assay (Synergy Assessment) Decision->Syn Moderate/Resistant Report Data Reporting: MIC50/90, Log Reduction, FICI Kill->Report Syn->Report

Figure 1: Decision matrix for antimicrobial characterization of lipophilic hydrazide derivatives.

Protocol A: Minimum Inhibitory Concentration (MIC)

This protocol adapts CLSI M07 guidelines for lipophilic compounds requiring DMSO solubilization.

Objective: Determine the lowest concentration of N'-acetyl-N-phenylbenzohydrazide that inhibits visible growth of the target organism.

Materials
  • Compound Stock: 10 mg/mL (approx. 40 mM) in 100% DMSO.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922 (QC strains).

  • Dye: Resazurin (0.01%) or TTC (optional, for visual clarity).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (

      
       CFU/mL) from fresh overnight culture.
      
    • Dilute this suspension 1:150 in CAMHB to reach a final concentration of

      
       CFU/mL.
      
  • Compound Dilution (Deep-Well Block):

    • Row A: Add 196 µL CAMHB + 4 µL Compound Stock (Final: 200 µg/mL, 2% DMSO). Note: If precipitation occurs, reduce starting concentration to 100 µg/mL.

    • Serial Dilution: Perform 2-fold serial dilutions down to 0.1 µg/mL.

    • DMSO Control: Prepare a row with 2% DMSO in CAMHB (no drug) to rule out solvent toxicity.

  • Plate Setup:

    • Transfer 100 µL of diluted compound into a sterile 96-well microtiter plate.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Final Test Concentration: 100 µg/mL to 0.05 µg/mL.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: Record MIC as the first well with no turbidity.

    • Dye-Assisted: Add 30 µL Resazurin; incubate 1–2 hours. Blue = Inhibition; Pink = Growth.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (cell death) activity.

Methodology
  • Preparation: Prepare four tubes of CAMHB (10 mL each).

    • Control: No drug (DMSO only).

    • 1x MIC: Compound at determined MIC.

    • 2x MIC: Compound at 2x MIC.

    • 4x MIC: Compound at 4x MIC.

  • Inoculation: Inoculate all tubes with

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

    • Perform serial 10-fold dilutions in sterile saline.

    • Plate 20 µL spots onto Mueller-Hinton Agar (MHA).

  • Analysis:

    • Count colonies after 24h incubation.

    • Bactericidal is defined as

      
       reduction in CFU/mL relative to the starting inoculum.
      

Mechanism of Action & Synergy (Theoretical Context)

Hydrazide derivatives often function via two primary mechanisms, which should guide downstream testing:

  • Metal Chelation: The carbonyl and hydrazine nitrogens can chelate divalent cations (

    
    ).
    
    • Validation: Add excess

      
       or 
      
      
      
      to the MIC assay. If MIC increases (activity is lost), the mechanism is likely chelation-dependent.
  • Enoyl-ACP Reductase Inhibition: Similar to Isoniazid (a hydrazide), these compounds may target fatty acid synthesis (FAS-II pathway).

Synergy Testing (Checkerboard Assay)

If the compound shows weak monotherapy activity (MIC > 64 µg/mL), test for synergy with membrane-permeabilizing agents (e.g., Colistin) or standard antibiotics.

  • Calculation: Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation:

      
       = Synergy; 
      
      
      
      = Antagonism.

Data Presentation Templates

Table 1: MIC Results Summary

Organism Strain ID MIC (µg/mL) Interpretation Reference Drug (Ciprofloxacin)
S. aureus ATCC 29213 [Data] [S/I/R] 0.12 - 0.5
E. coli ATCC 25922 [Data] [S/I/R] 0.004 - 0.015

| P. aeruginosa| ATCC 27853 | [Data] | [S/I/R] | 0.25 - 1.0 |

References

  • Compound Registry: Sigma-Aldrich. N'-acetyl-N-phenylbenzohydrazide (CAS 70609-11-9) Product Sheet. Link

  • Antimicrobial Methodology: Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Ed. Link

  • Hydrazide Activity: Popiołek, L. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature. Med Chem Res. Link

  • Mechanism (InhA): Quemard, A., et al. (1995). Enzymatic characterization of the target for isoniazid in Mycobacterium tuberculosis. Biochemistry. Link

  • Chemical Structure: PubChem. Compound Summary for CID 618683: N'-Acetyl-N-phenylbenzohydrazide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-acetyl-N-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N'-acetyl-N-phenylbenzohydrazide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N'-acetyl-N-phenylbenzohydrazide?

The most common and reliable method is a two-step synthesis. The first step involves the synthesis of the intermediate, N'-phenylbenzohydrazide, via the acylation of phenylhydrazine with benzoyl chloride. The second step is the selective N-acetylation of this intermediate using an acetylating agent like acetic anhydride or acetyl chloride.

Q2: Why is temperature control critical during the addition of benzoyl chloride and acetic anhydride?

Both acylation reactions are highly exothermic. Adding the acylating agents (benzoyl chloride or acetic anhydride) dropwise at a reduced temperature (typically 0-5 °C) is crucial for several reasons. It helps to control the reaction rate, preventing thermal runaway and the formation of undesired side products. Slow addition also improves selectivity, particularly during the acetylation step, minimizing the risk of di-acetylation.[1]

Q3: What are the expected yields for this synthesis?

Yields can vary based on the purity of reagents and adherence to the protocol. For the synthesis of the N'-phenylbenzohydrazide intermediate, yields are often in the range of 70-85%. The subsequent acetylation step to the final product can also proceed with similar efficiency. Overall yields of 60-75% are considered good for the two-step process.

Q4: What are the key safety precautions for this synthesis?

  • Phenylhydrazine: This reagent is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Benzoyl Chloride & Acetic Anhydride: These are corrosive and lachrymatory. Always handle them in a fume hood.

  • Bases: Pyridine and triethylamine are flammable and toxic. Sodium hydroxide is corrosive.

  • Solvents: Work with organic solvents like dichloromethane and ethanol in a fume hood away from ignition sources.

Synthetic Workflow and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism for both steps. First, the more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of benzoyl chloride. In the second step, the N'-phenylbenzohydrazide intermediate acts as the nucleophile, attacking the carbonyl of the acetylating agent.

Synthetic_Workflow cluster_step1 Step 1: Synthesis of N'-phenylbenzohydrazide cluster_step2 Step 2: Acetylation Phenylhydrazine Phenylhydrazine Intermediate N'-phenylbenzohydrazide Phenylhydrazine->Intermediate + Pyridine or Et3N in DCM @ 0°C to RT BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate + Pyridine or Et3N in DCM @ 0°C to RT FinalProduct N'-acetyl-N-phenylbenzohydrazide Intermediate->FinalProduct + Pyridine or Et3N in DCM @ 0°C to RT AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct + Pyridine or Et3N in DCM @ 0°C to RT

Caption: Overall two-step synthesis of N'-acetyl-N-phenylbenzohydrazide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of Intermediate (N'-phenylbenzohydrazide) 1. Poor quality phenylhydrazine: Phenylhydrazine can oxidize and degrade upon storage. 2. Insufficient base: The reaction generates HCl, which must be neutralized to allow the reaction to proceed. 3. Hydrolysis of benzoyl chloride: Moisture in the solvent or glassware will hydrolyze the benzoyl chloride to benzoic acid.1. Use freshly distilled or recently purchased phenylhydrazine. Ensure it is a pale yellow liquid; dark coloration indicates degradation.[2] 2. Ensure at least one molar equivalent of a suitable base (e.g., pyridine, triethylamine) is used. 3. Use anhydrous solvents (e.g., dry dichloromethane) and flame-dried glassware.[3]
Low or No Yield of Final Product (N'-acetyl-N-phenylbenzohydrazide) 1. Di-acetylation: Using excess acetic anhydride or elevated temperatures can lead to the formation of a di-acetylated byproduct.[4] 2. Incorrect site of acetylation: Acetylation may occur on the less sterically hindered nitrogen if conditions are not optimized. 3. Incomplete reaction: Insufficient reaction time or temperature may lead to unreacted starting material.1. Use a controlled stoichiometry (1.0-1.1 equivalents) of acetic anhydride. Maintain low temperatures (0-5 °C) during addition. 2. The N-phenyl substituted nitrogen is generally less nucleophilic. The described protocol favors acetylation on the desired nitrogen. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, allow it to stir longer at room temperature.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or side products can act as eutectic contaminants, preventing crystallization. 2. Incorrect recrystallization solvent: The chosen solvent may be too good or too poor for the product.1. Wash the crude product with a dilute acid (e.g., 1M HCl) to remove any residual base, then with water, and finally with a non-polar solvent like hexane to remove non-polar impurities. If it remains oily, proceed to column chromatography. 2. For recrystallization, test different solvent systems. Ethanol or a mixture of ethanol and water is often effective for hydrazides.[5]
Multiple Spots on TLC Analysis 1. Side product formation: Di-acetylation is the most likely side product. 2. Unreacted starting material: The reaction has not gone to completion.1. The di-acetylated product will likely be less polar than the desired mono-acetylated product. Purification via silica gel column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[5] 2. Continue the reaction, monitoring by TLC until the starting material spot disappears or is significantly diminished.
Unexpected NMR/IR Spectra 1. Conformational Isomers: N-acylhydrazones often exist as a mixture of rotamers (conformers) around the N-N and C-N bonds, leading to a duplication of signals in NMR spectra.[6][7] 2. Presence of impurities: Signals from solvents, starting materials, or side products may be present. 3. Incorrect structure: The reaction may have produced an unexpected isomer or product.1. This is a known characteristic of this class of compounds. Variable temperature NMR can sometimes be used to coalesce the duplicate peaks. 2. Compare the spectrum to those of the starting materials. Check for characteristic solvent peaks. Purify the sample further if necessary. 3. Confirm the structure with 2D NMR techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS).

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Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of N'-phenylbenzohydrazide (Intermediate)
  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenylhydrazine (5.41 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add triethylamine (5.57 g, 55 mmol) to the stirred solution. Subsequently, add a solution of benzoyl chloride (7.03 g, 50 mmol) in anhydrous DCM (25 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from ethanol to yield N'-phenylbenzohydrazide as a white crystalline solid.[5][8]

Protocol 2: Synthesis of N'-acetyl-N-phenylbenzohydrazide (Final Product)
  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve N'-phenylbenzohydrazide (4.24 g, 20 mmol) in anhydrous DCM (80 mL).

  • Base Addition: Add pyridine (1.74 g, 22 mmol). Cool the solution to 0 °C in an ice-water bath.

  • Acetylation: Add acetic anhydride (2.14 g, 21 mmol) dropwise with vigorous stirring over 20 minutes.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours. Monitor completion by TLC (eluent: 40% ethyl acetate in hexane).

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl (2 x 40 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 40 mL) and brine (1 x 40 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization from an ethanol/water mixture to afford the final product.[9][10]

Potential Side Reactions

The primary side reaction of concern is the di-acetylation of the N'-phenylbenzohydrazide intermediate. This occurs when a second molecule of acetic anhydride reacts with the remaining N-H group, which is significantly less nucleophilic. This side reaction is favored by excess acetylating agent and higher temperatures.

Side_Reactions Reactant N'-phenylbenzohydrazide N-H DesiredProduct Desired Product N'-acetyl-N-phenylbenzohydrazide Reactant->DesiredProduct Reagent Acetic Anhydride Reagent->Reactant 1.0 equiv 0 °C Reagent->DesiredProduct >1.1 equiv > RT SideProduct Side Product Di-acetylated Hydrazide DesiredProduct->SideProduct

Caption: Desired mono-acetylation vs. undesired di-acetylation side reaction.

References

  • Hearn, M. J., & Yoshida, M. (1985). Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines. Journal of Chemical and Engineering Data, 30(1), 129-131. Available from: [Link]

  • Sharma, P., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. Available from: [Link]

  • Yilmaz, F., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Available from: [Link]

  • Akhtar, T., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4938. Available from: [Link]

  • Organic Syntheses. PHENYLHYDRAZINE. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Available from: [Link]

  • Nishiyama, Y., et al. (2000). Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Mass Spectrometry Society of Japan, 48(1), 29-32. Available from: [Link]

  • Magritek (2021). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link]

  • Sharma, P., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry (2013). Supporting Information: Chemoselective N-deacetylation under mild conditions. Available from: [Link]

  • Organic Syntheses Procedure. Phenylhydrazine. Available from: [Link]

  • Request PDF. Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. Available from: [Link]

  • Limban, C., et al. (2019). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 24(18), 3266. Available from: [Link]

  • Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(14), 2263-2269. Available from: [Link]

  • Akhtar, T., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PMC. Available from: [Link]

  • Hearn, M. J., et al. (1985). Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines. WashU Medicine Research Profiles. Available from: [Link]

  • Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available from: [Link]

  • Request PDF. Synthesis of N′-substituted acylhydrazine. Available from: [Link]

  • Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link]

  • Sharma, P., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Available from: [Link]

  • Mohareb, R. M., & Ibrahim, R. A. (2011). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANO ACETYL HYDRAZINE: NOVEL SYNTHESIS OF PYRIDAZINE AND PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology, 2(1), 11-22. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Available from: [Link]

  • Sen, I., & Azizoglu, A. Computational Study on the Structure of N- (2-Amino-benzoyl)-N'-phenyl hydrazine. Sciforum. Available from: [Link]

  • Austin Publishing Group. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Available from: [Link]

Sources

Technical Support Center: Solubilization of N'-Acetyl-N-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-acetyl-N-phenylbenzohydrazide is a highly lipophilic


-diacylhydrazine derivative.[1][2][3] Users frequently encounter precipitation ("crashing out") when diluting dimethyl sulfoxide (DMSO) stock solutions into aqueous media (PBS, cell culture media).

This insolubility arises from two physicochemical factors:

  • High Crystal Lattice Energy: The molecule possesses a planar, conjugated structure (phenyl and benzoyl rings flanking a hydrazine core), facilitating strong

    
     stacking in the solid state.[2]
    
  • Hydrophobic Effect: The lack of ionizable groups at physiological pH (pKa is typically >12 or <2 depending on the specific isomer) means the molecule remains neutral and hydrophobic.

Immediate Recommendation: Do not attempt to dissolve directly in water.[2] Use the Solvent Shift Method (Protocol A) for low concentrations (<100 µM) or the Surfactant-Assisted Method (Protocol B) for higher loads.[1]

Part 1: Diagnostic & Decision Matrix

Before starting, determine your target concentration and application.[2] Use the decision tree below to select the correct protocol.

SolubilityDecisionTree Start START: Define Target Concentration LowConc Low Concentration (< 50 µM) Start->LowConc HighConc High Concentration (> 50 µM) Start->HighConc DirectWater Direct Aqueous Dissolution? LowConc->DirectWater DMSOStock Prepare DMSO Stock (10 - 50 mM) LowConc->DMSOStock Correct Path HighConc->DMSOStock Fail FAIL: Precipitation Likely DirectWater->Fail Hydrophobic AppType Application Type? DMSOStock->AppType CellCulture Cell Culture / In Vivo AppType->CellCulture Complex Media Enzymatic Enzymatic Assay (In Vitro) AppType->Enzymatic Simple Buffer ProtocolA PROTOCOL A: Solvent Shift (Max 0.5% DMSO) CellCulture->ProtocolA Low Toxicity req. ProtocolC PROTOCOL C: Cyclodextrin Complex (HP-β-CD) CellCulture->ProtocolC High Solubility req. Enzymatic->ProtocolA If < 50 µM ProtocolB PROTOCOL B: Co-Solvent/Surfactant (Tween 80 / PEG400) Enzymatic->ProtocolB If > 50 µM

Figure 1: Solubilization Strategy Decision Tree. Select the protocol based on target concentration and biological tolerance for co-solvents.

Part 2: Troubleshooting Protocols

Protocol A: The Solvent Shift (Standard)

Best for: In vitro enzymatic assays, low-dose cell treatments.[1][2]

The Science: This method relies on creating a high-concentration "molecular dispersion" in an organic solvent (DMSO) and rapidly diluting it into water.[1][2] The kinetic energy of mixing must overcome the thermodynamic drive to precipitate.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture/HPLC.

  • Target Aqueous Buffer (e.g., PBS, pH 7.4).

Step-by-Step:

  • Weighing: Weigh the solid N'-acetyl-N-phenylbenzohydrazide.

  • Stock Preparation: Dissolve in DMSO to reach a concentration of 10 mM to 50 mM .

    • Tip: If the solid resists, sonicate at 40 kHz for 5 minutes at room temperature.

    • Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.[2]

  • The Shift (Critical Step):

    • Place your aqueous buffer on a magnetic stirrer creating a distinct vortex.[2]

    • Slowly inject the DMSO stock into the center of the vortex (submerged tip) using a micropipette.

    • Ratio: Keep final DMSO concentration

      
       (v/v) to avoid solvent toxicity or enzyme denaturation.
      

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Immediate white cloudiness "Crash-out" precipitation.[1][2][3] Local concentration of drug exceeded solubility limit during mixing.[2]Repeat. Increase stirring speed. Add DMSO stock slower (dropwise). Warm buffer to 37°C.
Precipitation after 1 hour Thermodynamic instability (Ostwald ripening).Use solution immediately. Switch to Protocol B (Surfactants) to stabilize the dispersion.
Yellow discoloration Chemical degradation (Hydrolysis or Oxidation).Check pH. Avoid strong acids/bases.[2][4] Hydrazides can hydrolyze; ensure pH is near neutral (6.0–8.0).[2]
Protocol B: Surfactant-Assisted Solubilization

Best for: Animal studies (IP/IV) or high-concentration assays where DMSO limits are restrictive.[1][2][3]

The Science: Surfactants like Tween 80 form micelles that encapsulate the lipophilic hydrazide, preventing the water molecules from forcing the drug into a crystal lattice.

Formulation Vehicle:

  • 5% DMSO (Pre-solubilization)[1]

  • 40% PEG 400 (Polyethylene glycol)[1]

  • 5% Tween 80 (Polysorbate 80)[1]

  • 50% Saline/Water[1]

Step-by-Step:

  • Dissolve compound in DMSO (5% of final volume). Vortex until clear.

  • Add PEG 400 (40% of final volume). Vortex thoroughly.

  • Add Tween 80 (5% of final volume). Vortex. Note: Solution becomes viscous.[1][2]

  • Add Warm Saline (37°C) (50% of final volume) slowly while vortexing.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use acidic or basic pH to dissolve it? A: Not recommended. While hydrazides can be protonated (at very low pH) or deprotonated (at very high pH), N'-acetyl-N-phenylbenzohydrazide is prone to hydrolysis .[1][2]

  • Acidic conditions:[1][2] Can cleave the acetyl or benzoyl groups, releasing phenylhydrazine (toxic) or benzohydrazide.

  • Basic conditions: Can lead to rearrangement or oxidation.[2]

  • Verdict: Stick to pH 6.0–8.0 and rely on co-solvents (DMSO/PEG) rather than pH adjustment.

Q2: My compound turned pink/red in solution. Is it still good? A: Likely degraded. Phenylhydrazine derivatives are sensitive to oxidation, often forming azo or diazo compounds which are colored (red/orange).

  • Prevention:[1][2][4][5] Store DMSO stocks at -20°C or -80°C, protected from light.[1][2][3] Use amber tubes. Flush with nitrogen gas if possible.[2]

Q3: Is this compound permeable to cell membranes? A: Yes. With a high LogP (estimated ~2.5 to 3.5 depending on exact substitution) and neutral charge, it is classified as a BCS Class II compound.[1] It permeates membranes well but is solubility-limited.[1][2][3] The "precipitation" you see in cell media is often the limiting factor for bioavailability, not the permeability itself.

Part 4: Chemical Stability & Storage

To ensure reproducibility, adhere to these storage parameters:

StateTemperatureShelf LifeNotes
Solid Powder -20°C2 YearsStore in desiccator.[1][2][3] Hygroscopic.
DMSO Stock -80°C6 MonthsFreeze/thaw cycles promote degradation.[1][2][3] Aliquot into single-use vials.
Aqueous Dilution 4°C / RT< 4 HoursUnstable.[2] Prepare fresh daily.

References & Grounding

  • Solubility of Diacylhydrazines:

    • Context: General solubility data for N,N'-diacylhydrazines confirms low water solubility (<0.1 mg/mL) and high solubility in polar organic solvents (DMSO, Ethanol).[2]

    • Source: National Toxicology Program (NTP). "1-Acetyl-2-phenylhydrazine Physical Properties." CAMEO Chemicals.[2][5]

  • Crystallographic Data (Lattice Energy):

    • Context: Structural analysis of similar N'-acetyl-N'-phenyl hydrazides reveals planar conformations stabilized by intermolecular hydrogen bonds, explaining the "brick dust" insolubility.[1][2][3]

    • Source: Sharma, V. et al. (2022).[6] "X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide." European Journal of Chemistry.[2][6][7]

  • Stock Solution Preparation Guidelines:

    • Context: Standard protocols for handling lipophilic hydrazides in biological assays (DMSO dissolution followed by aqueous dilution).

    • Source: MedChemExpress (MCE).[8] "N'-Phenylacetohydrazide Technical Data Sheet."

  • Chemical Stability (Hydrolysis):

    • Context: Hydrazide derivatives are susceptible to hydrolysis in strong acid/base, necessitating neutral pH formulation strategies.

    • Source: Organic Syntheses, Coll.[2][9] Vol. 2, p.418 (1943). "Phenylhydrazine preparation and stability notes."

Sources

Technical Support Center: Ensuring the Stability of N'-acetyl-N-phenylbenzohydrazide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N'-acetyl-N-phenylbenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is N'-acetyl-N-phenylbenzohydrazide and why is its stability in solution a concern?

N'-acetyl-N-phenylbenzohydrazide is an organic compound featuring a hydrazide functional group. Hydrazides, like amides, are susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water.[1] This degradation can lead to inaccurate experimental results, loss of therapeutic efficacy in drug formulations, and the formation of potentially harmful byproducts.[2] The stability of N'-acetyl-N-phenylbenzohydrazide is particularly important in aqueous solutions where water is readily available to participate in the hydrolysis reaction.

Q2: What are the primary factors that promote the hydrolysis of N'-acetyl-N-phenylbenzohydrazide?

The rate of hydrolysis is significantly influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of hydrazides and amides.[1][3] In acidic solutions, the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2]

  • Presence of Water: As a reactant in the hydrolysis process, the concentration of water is a critical factor.[4]

  • Catalysts: Certain metal ions can catalyze the decomposition of hydrazine-containing compounds.[5]

Q3: What are the visible signs of N'-acetyl-N-phenylbenzohydrazide degradation in my solution?

While degradation may not always be visible, signs can include:

  • Changes in pH: The formation of acidic or basic hydrolysis products can alter the pH of the solution.

  • Precipitation: If the hydrolysis products are less soluble than the parent compound, you may observe the formation of a precipitate.

  • Color Change: Decomposition of hydrazide compounds, sometimes through air-oxidation, can lead to the formation of colored impurities, often appearing as a yellow or red hue.[6]

Troubleshooting Guide: Preventing Hydrolysis of N'-acetyl-N-phenylbenzohydrazide

This section provides a systematic approach to identifying and resolving stability issues with N'-acetyl-N-phenylbenzohydrazide in solution.

Issue 1: Rapid Degradation Observed in Aqueous Solution

Underlying Cause: The inherent susceptibility of the hydrazide bond to hydrolysis in the presence of water, often accelerated by non-optimal pH.

Solutions:

  • pH Optimization: The most critical factor in preventing hydrolysis is maintaining an optimal pH. For many hydrazide-based compounds, stability is greatest near a neutral pH.[7][8] It is recommended to conduct a pH stability profile study to determine the pH at which N'-acetyl-N-phenylbenzohydrazide exhibits maximum stability.

  • Buffer Selection: Employ a buffer system to maintain the desired pH.[9] Phosphate or citrate buffers are common choices, but their compatibility with your specific application should be verified.

  • Solvent Modification: If permissible for your experiment, consider replacing a portion of the water with a non-aqueous solvent like ethanol, propylene glycol, or glycerol to reduce the water activity and slow down hydrolysis.[10]

Workflow for pH Optimization:

Caption: Workflow for determining the optimal pH for stability.

Issue 2: Solution Discoloration Over Time

Underlying Cause: This often indicates oxidative degradation, a common issue with hydrazine derivatives, which can be sensitive to air.[6]

Solutions:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[11]

  • Antioxidants: Consider the addition of antioxidants to the formulation.[9] The choice of antioxidant must be compatible with N'-acetyl-N-phenylbenzohydrazide and your experimental system.

  • Light Protection: Store solutions in amber vials or otherwise protected from light, as photolysis can initiate or accelerate degradation.[2]

Issue 3: Inconsistent Results Between Experiments

Underlying Cause: This can be due to variations in solution preparation, storage conditions, or the age of the stock solution.

Solutions:

  • Standardized Protocols: Implement a strict, standardized protocol for the preparation and handling of all N'-acetyl-N-phenylbenzohydrazide solutions.

  • Fresh Solutions: Prepare solutions fresh whenever possible. If storage is necessary, validate the storage conditions (temperature, duration, container type) to ensure stability. For long-term storage, consider lyophilization (freeze-drying) to remove water and storing the compound as a dry powder.[9]

  • Quality Control: Regularly check the purity of your stock material and solutions using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the preparation of a stock solution with enhanced stability.

  • Determine Optimal Solvent System: Based on solubility and stability data, select an appropriate solvent. N'-acetyl-N-phenylbenzohydrazide is generally more soluble in organic solvents like ethanol and acetone and less soluble in water.[13][14] A co-solvent system (e.g., ethanol/water) may be necessary.

  • Buffer Preparation: Prepare a buffer at the predetermined optimal pH for stability (e.g., pH 7.0 phosphate buffer).

  • Degas Solvents: Sparge all solvents (water, buffer, organic co-solvents) with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing and Dissolution: Accurately weigh the required amount of N'-acetyl-N-phenylbenzohydrazide in a clean, dry vessel. Add the degassed solvent system and dissolve the compound completely, using sonication if necessary.

  • Storage: Store the solution in a tightly sealed amber vial under an inert atmosphere at a reduced temperature (e.g., 2-8 °C).

Protocol 2: Monitoring Hydrolysis via HPLC

This protocol provides a method for quantifying the extent of hydrolysis.

  • Mobile Phase Preparation: Prepare a suitable mobile phase for HPLC analysis. The exact composition will depend on the column and instrument but may consist of a mixture of acetonitrile and a buffered aqueous solution.

  • Standard Preparation: Prepare a series of calibration standards of N'-acetyl-N-phenylbenzohydrazide of known concentrations. Also, if available, prepare standards of the expected hydrolysis products.

  • Sample Analysis: Inject a known volume of your experimental sample onto the HPLC system.

  • Data Analysis: Quantify the peak area of N'-acetyl-N-phenylbenzohydrazide and any degradation products. Compare the peak area of the parent compound in your samples over time to the initial concentration to determine the rate of hydrolysis.

Data Summary

ParameterRecommendationRationale
pH Near neutral (e.g., 6.0-7.5)Minimizes both acid and base-catalyzed hydrolysis.[7][8]
Temperature 2-8 °C or lowerReduces the rate of chemical degradation.[2]
Solvent Minimize water content; use co-solvents (e.g., ethanol, DMSO) if possible.Reduces water activity, a key reactant in hydrolysis.[10][15]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation.[11]
Storage Protect from light; use fresh or lyophilized for long-term.Prevents photolysis and hydrolysis during storage.[2][9]

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the general mechanism of acid- and base-catalyzed hydrolysis of a hydrazide.

Caption: General pathways for acid and base-catalyzed hydrolysis.

By understanding the factors that influence the stability of N'-acetyl-N-phenylbenzohydrazide and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and accuracy of their experimental work.

References

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability - JOCPR. (2024, January 25).
  • Protection Against Hydrolysis Kongkona | PDF - Scribd.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9).
  • Common pitfalls to avoid when working with N-Propylnitrous hydrazide - Benchchem.
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9).
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. (2009, February 17).
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - ResearchGate. (2025, August 6).
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. (2013, September 5).
  • analytical methods - ATSDR.
  • Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry - YouTube. (2025, November 7).
  • How to prevent hydrolysis in a drug - Quora. (2017, September 2).
  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis - Benchchem.
  • CAS 532-96-7: N′-Phenylbenzohydrazide | CymitQuimica.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • CAS 114-83-0: Acetylphenylhydrazine | CymitQuimica.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC.

Sources

Technical Support Center: Stability of N'-acetyl-N-phenylbenzohydrazide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

N'-acetyl-N-phenylbenzohydrazide is a 1,2-diacylhydrazine derivative. While structurally more stable than mono-acyl hydrazines or hydrazones, it presents specific stability challenges when stored in DMSO. The primary risks are hydrolytic cleavage driven by DMSO’s hygroscopicity and precipitation driven by freeze-thaw cycles.

The "DMSO Paradox" (Mechanistic Cause)

DMSO is an excellent solvent for polar aprotic compounds, but it is aggressively hygroscopic.[1]

  • Hygroscopicity: An open vial of DMSO can absorb up to 10% water by weight within 24 hours at 60% relative humidity [1].

  • The Chemical Consequence:

    • Hydrolysis: The presence of water facilitates the nucleophilic attack on the carbonyl carbons of the hydrazide linkage.

    • Acidity: Aged DMSO often contains trace methanesulfonic acid (MSA), which catalyzes this hydrolysis.

    • Solubility Crash: As DMSO absorbs water, its solvating power for hydrophobic diacylhydrazines decreases, leading to "crashing out" (precipitation) upon thawing.

Troubleshooting Guide (FAQ Format)

Category A: Physical Appearance & Solubility[2][3]

Q1: My stock solution was clear when prepared, but after thawing from -20°C, it is cloudy/precipitated. Vortexing didn't help. Is it ruined?

  • Diagnosis: This is likely Cryoprecipitation , not chemical degradation.

  • The Science: DMSO freezes at ~18.5°C. As it freezes, it forms a pure crystalline solvent lattice, forcing the solute (your compound) into an increasingly concentrated liquid pocket. If the concentration exceeds the saturation limit, the compound crystallizes. If water has entered the DMSO (lowering solubility), this effect is amplified.[2]

  • Solution:

    • Warm the vial to 37°C for 10–15 minutes.

    • Sonicate (ultrasonic bath) for 5 minutes.

    • Critical Step: If it does not redissolve, the compound may have formed a stable polymorph or hydrate. Add a small volume (5-10%) of pure, anhydrous DMSO to restore the solvent ratio.

Q2: The stock solution has turned from colorless/white to a faint yellow or brownish tint. Can I still use it?

  • Diagnosis: Oxidative Degradation of Hydrolysis Products .

  • The Science: If N'-acetyl-N-phenylbenzohydrazide undergoes hydrolysis, it releases Phenylhydrazine . Phenylhydrazine is highly sensitive to air oxidation, rapidly turning yellow/brown due to the formation of diazonium salts or radicals [2].

  • Verdict: Discard. The color change indicates that hydrolysis has already occurred and toxic/reactive byproducts (phenylhydrazine) are present, which will interfere with biological assays.

Category B: Chemical Stability & Potency

Q3: I see a shift in IC50 values after storing the stock for 6 months at -20°C. Why?

  • Diagnosis: Moisture-Mediated Hydrolysis .

  • The Science: Even at -20°C, if the DMSO contained >1% water (absorbed during initial handling), slow hydrolysis occurs. The breakdown products (Benzoic acid, Acetic acid) can alter the pH of your assay, and the loss of the parent compound reduces apparent potency.

  • Prevention: See Protocol 1: Anhydrous Preparation.

Visualizing the Degradation Pathway

Understanding the breakdown mechanism is vital for interpreting LC-MS data during QC.

HydrolysisPathway Parent N'-acetyl-N-phenylbenzohydrazide (Parent Compound) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ (Catalyst) Water H2O (From wet DMSO) Water->Inter Prod1 Benzoic Acid Inter->Prod1 Cleavage A Prod2 Acetic Acid Inter->Prod2 Cleavage B Prod3 Phenylhydrazine (Toxic/Reactive) Inter->Prod3 Release OxProd Oxidation Products (Yellow/Brown Color) Prod3->OxProd Air Oxidation

Figure 1: Hydrolytic degradation pathway of N'-acetyl-N-phenylbenzohydrazide in wet DMSO. Note that the release of Phenylhydrazine drives the visible color change.

Best Practice Protocols

Protocol 1: Preparation of Ultra-Stable Stocks

Target Concentration: 10 mM or 50 mM

  • DMSO Source: Use only anhydrous DMSO (≥99.9%, water <50 ppm) stored over molecular sieves. Do not use the "community bottle" of DMSO sitting on the bench.

  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) tubes for long-term storage if possible, as they are permeable to water vapor over years.

  • Dissolution:

    • Weigh compound.[3][4]

    • Add anhydrous DMSO.[5]

    • Argon Purge: Gently blow Argon or Nitrogen gas over the headspace of the vial for 10 seconds before capping to displace humid air.

  • Aliquotting: Immediately split into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

Protocol 2: Quality Control (QC) Check

Perform this check if the stock is >3 months old or has been thawed >2 times.

MethodExpected Result (Pass)Failure Mode (Fail)
Visual Inspection Clear, colorless solution.Precipitate (cloudy) or Yellow/Brown tint.
LC-MS (Reverse Phase) Single peak (Parent MW).Multiple peaks.[4] Look for masses corresponding to Benzoic Acid (MW 122) or Phenylhydrazine (MW 108).
Solubility Test Dilute 1:100 in PBS. Solution remains clear.Immediate turbidity (indicates aggregation or compound crystallization).

Storage & Stability Data

The following table summarizes estimated stability based on diacylhydrazine functional group chemistry in DMSO [3].

Storage ConditionEstimated StabilityRisk Factor
RT (25°C), Dark < 2 WeeksHigh risk of hydrolysis if DMSO absorbs moisture.
4°C, Dark < 1 MonthDMSO freezes/thaws continuously (MP is 18°C), causing solubility crashes. AVOID.
-20°C, Dried DMSO 6–12 MonthsStandard storage. Ensure airtight seal.
-80°C, Dried DMSO > 2 YearsOptimal. Molecular motion and hydrolysis rates are negligible.

Workflow Diagram: Stock Management

StockWorkflow Start Receive Solid Compound Dry Desiccate Solid (Vacuum, O/N) Start->Dry Dissolve Dissolve in Anhydrous DMSO (Argon Purge) Dry->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C (Preferred) or -20°C Aliquot->Store Use Thaw for Experiment Store->Use Check Visual Check: Cloudy or Yellow? Use->Check Action1 Discard & Re-make Check->Action1 Yellow/Brown Action2 Warm (37°C) & Vortex Check->Action2 Cloudy/Precipitate Action3 Proceed to Assay Check->Action3 Clear Action2->Check Re-inspect

Figure 2: Decision tree for handling and validating N'-acetyl-N-phenylbenzohydrazide stocks.

References

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. BenchChem. Link

  • Völkert, M., et al. (2002).[6] Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis.[6] Journal of Organic Chemistry, 67(20), 6902-10.[6] Link

  • MedChemExpress (MCE). (n.d.). N-Acetyl-L-phenylalanine Storage and Solubility Guide (General principles for acetylated phenyl derivatives in DMSO). Link

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in Tri-Substituted Hydrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tri-substituted hydrazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically demanding substrates. The synthesis of tri-substituted hydrazines, particularly those with bulky substituents, presents a significant synthetic hurdle due to the steric hindrance around the nitrogen atoms, which can impede N-N bond formation. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of sterically hindered tri-substituted hydrazines.

Q1: My N-N bond formation reaction is failing or giving very low yields when using bulky secondary amines and an electrophilic aminating agent. What are the likely causes and how can I overcome this?

A1: Senior Application Scientist's Insights

This is a classic problem of steric hindrance impeding the approach of the nucleophilic amine to the electrophilic nitrogen source. Several factors could be at play:

  • Insufficiently reactive electrophilic aminating agent: Standard reagents may not be potent enough to overcome the steric barrier.

  • Unfavorable reaction kinetics: The activation energy for the reaction is likely too high due to steric repulsion in the transition state.

  • Inappropriate solvent or base: The reaction conditions may not be optimal for facilitating the coupling of hindered substrates.

Troubleshooting Strategies:

  • Choice of Electrophilic Aminating Agent: For sterically demanding secondary amines, a more reactive electrophilic aminating agent is often necessary. Oxaziridines, particularly those derived from diethylketomalonate, have shown good efficacy in the amination of primary amines and can be adapted for secondary amines with careful optimization.[1] Another approach is the use of O-benzoyl-protected hydroxamates, which can form electrophilic metal-stabilized nitrenoids in the presence of a suitable catalyst.[1]

  • Catalyst Systems for N-N Coupling: Transition metal catalysis can be highly effective. Consider employing a nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with your sterically hindered amine.[1][2] This method has demonstrated compatibility with secondary aliphatic amines.[3]

  • Reaction Conditions Optimization:

    • Solvent: Aprotic polar solvents such as dioxane or THF are often good starting points.

    • Base: A non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required to deprotonate the amine without competing in the reaction.

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions. Microwave irradiation can sometimes be beneficial for driving difficult couplings to completion.[4]

Q2: I am attempting a transition-metal-catalyzed synthesis of a tri-substituted hydrazine with bulky aryl groups, but the reaction is sluggish and incomplete. How can I improve the catalytic efficiency?

A2: Senior Application Scientist's Insights

The efficiency of transition-metal-catalyzed cross-coupling reactions is highly dependent on the catalyst system, particularly the choice of ligand. For sterically hindered substrates, the ligand plays a crucial role in promoting both oxidative addition and reductive elimination steps of the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection for Palladium Catalysis (Buchwald-Hartwig type amination): The Buchwald-Hartwig amination is a powerful tool for C-N bond formation and can be adapted for N-N bond formation.[5][6][7] For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential.

    • Bulky Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and BrettPhos are designed to stabilize the palladium catalyst and facilitate the coupling of hindered substrates.[8]

    • Bidentate Phosphine Ligands: Ligands like BINAP and DPEPhos can also be effective.[5]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can be very effective in promoting challenging cross-coupling reactions.[9][10]

  • Alternative Metal Catalysts:

    • Copper-Catalyzed Coupling: Copper(I) iodide (CuI) in combination with a suitable ligand, such as 4-hydroxy-L-proline, can be effective for the coupling of aryl halides with N-Boc hydrazine, even with some sterically hindered substrates.[11][12] Increasing the reaction temperature may be necessary for more hindered systems.[12]

    • Rhodium-Catalyzed Amination: Rhodium catalysts have shown promise in amination reactions and may offer an alternative for substrates that are not amenable to palladium or copper catalysis.[9][13][14]

Workflow for Catalyst System Optimization

G cluster_0 Starting Point: Low Yield with Standard Pd Catalyst cluster_1 Ligand Screening cluster_2 Alternative Metal Catalyst cluster_3 Condition Optimization start Initial Reaction (e.g., Pd(OAc)2/PPh3) ligand1 Bulky Monodentate Ligand (e.g., XPhos, SPhos) start->ligand1 Try first ligand2 Bidentate Ligand (e.g., BINAP, dppf) start->ligand2 ligand3 NHC Ligand start->ligand3 cond1 Solvent Screening ligand1->cond1 ligand2->cond1 ligand3->cond1 metal1 Copper Catalyst (e.g., CuI/ligand) metal2 Rhodium Catalyst metal3 Nickel Catalyst cond2 Base Screening cond1->cond2 cond3 Temperature Adjustment cond2->cond3 cond3->metal1 If Pd fails cond3->metal2 cond3->metal3

Caption: Catalyst system optimization workflow.

Q3: I am trying to synthesize a 1,1,2-tri-substituted hydrazine where two of the substituents on one nitrogen are bulky. What synthetic strategies are available for this specific substitution pattern?

A3: Senior Application Scientist's Insights

Synthesizing 1,1,2-tri-substituted hydrazines with significant steric bulk at the N1 position requires a carefully planned synthetic route. Direct alkylation or arylation of a disubstituted hydrazine can be challenging due to the very steric hindrance you aim to install.

Recommended Synthetic Strategies:

  • Reductive Hydrazination: This is a powerful one-pot method for synthesizing 1,1-disubstituted hydrazines from ketones or aldehydes and a monosubstituted hydrazine, which can then be further functionalized at the N2 position.[15] The use of trichlorosilane as a reducing agent in the presence of a Lewis base catalyst like hexamethylphosphoramide (HMPA) or N,N-dimethylacetamide (DMAc) is effective for a wide range of substrates.[15]

  • MnO2-Promoted Oxidative Coupling: A novel approach involves the manganese dioxide (MnO2)-promoted oxidative coupling of an N,N-disubstituted hydrazine with a boronic ester.[16] This method proceeds through a 1,1-diazene intermediate and offers a mild and operationally simple route to tri-substituted hydrazines.[16]

Experimental Protocol: MnO2-Promoted Oxidative Coupling of N,N-Disubstituted Hydrazine with Boronic Ester [16]

Step Procedure Notes
1 To a solution of N,N-disubstituted hydrazine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) is added the boronic ester (1.2 equiv).Ensure all reagents are dry.
2 Activated MnO2 (3.0 equiv) is added to the mixture.The reaction is typically performed at room temperature.
3 The reaction is stirred until completion, as monitored by TLC or LC-MS.Reaction times can vary depending on the substrates.
4 Upon completion, the reaction mixture is filtered through a pad of Celite to remove the MnO2.
5 The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
Q4: Are there any "milder" methods available that avoid harsh bases or high temperatures for the synthesis of sterically hindered tri-substituted hydrazines?

A4: Senior Application Scientist's Insights

Yes, several methods have been developed to address the need for milder reaction conditions, which is particularly important for substrates with sensitive functional groups.

Mild Synthetic Approaches:

  • Electrophilic Amination with Oxaziridines: The amination of amines with certain oxaziridines can proceed under relatively mild conditions to afford N-Boc protected hydrazines.[1] The Boc group can then be removed under acidic conditions, and the second nitrogen can be functionalized.

  • Photochemical C-N Coupling: A nickel(II)-bipyridine complex can catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides in the presence of an amine base, without the need for an external photosensitizer.[17] This method exhibits excellent functional group tolerance.[17]

  • Organophosphorus-Catalyzed Reductive Coupling: A phosphetane catalyst can be used for the cross-selective intermolecular N-N reductive coupling of nitroarenes and anilines using a hydrosilane as the terminal reductant.[1][3] This reaction offers good chemoselectivity and functional group tolerance.[1]

Comparison of Mild Synthetic Methods

MethodKey FeaturesSubstrate ScopeReference
Electrophilic Amination with Oxaziridines Mild conditions, produces N-Boc protected hydrazines.Primary and some secondary amines.[1]
Photochemical Ni-Catalyzed C-N Coupling Visible light, no external photosensitizer, excellent functional group tolerance.(Hetero)aryl chlorides and hydrazides.[17]
Organophosphorus-Catalyzed Reductive Coupling Catalytic, uses hydrosilane as a reductant, good chemoselectivity.Nitroarenes and anilines.[1][3]

II. Visualizing the Mechanisms

Understanding the reaction mechanisms is key to troubleshooting and optimizing your synthesis.

Catalytic Cycle of Buchwald-Hartwig Amination for N-N Bond Formation

G Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]^+X^- OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex [Ar-Pd(II)(NR'R'')L_n] Amine_complex->Amido_complex Deprotonation (- HX) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

This catalytic cycle illustrates the key steps in the palladium-catalyzed formation of a C-N bond, which is analogous to N-N bond formation in this context.[5][6] The choice of ligand (L) is critical for modulating the reactivity of the palladium center, especially with sterically hindered substrates.

III. Concluding Remarks

The synthesis of sterically hindered tri-substituted hydrazines is a challenging but achievable goal with the right combination of modern synthetic methods and careful optimization of reaction conditions. By understanding the underlying principles of steric hindrance and the mechanisms of the various catalytic and non-catalytic methods available, researchers can devise effective strategies to overcome these synthetic hurdles. This guide provides a starting point for troubleshooting common issues, and the referenced literature offers a deeper dive into specific protocols and their applications.

IV. References

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • Shen, X., & Buchwald, S. L. (2010). Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Angewandte Chemie International Edition, 49(29), 5004-5007.

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • American Chemical Society. (n.d.). Electrophilic nitrogen transfer reagent for direct N-Amination of Lewis Basic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Xiong, X., Jiang, Y., & Ma, D. (2012). Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions. Organic Letters, 14(10), 2552–2555.

  • Wikipedia. (2023, November 29). Electrophilic amination. Retrieved from [Link]

  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic letters, 13(16), 4374–4377.

  • Kim, J., & Chang, S. (2014). Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 136(5), 2266-2274.

  • Wang, C., Li, P., & Ju, Y. (2012). Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. Synlett, 23(13), 1932-1936.

  • Beutner, G. L., & Hartwig, J. F. (2019). Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Journal of the American Chemical Society, 141(2), 1139-1149.

  • Wang, J., Wang, D., & Tong, X. (2021). Synthesis of trisubstituted hydrazine via MnO2-promoted oxidative coupling of N,N-disubstituted hydrazine and boronic ester. Organic & Biomolecular Chemistry, 19(27), 6035-6039.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Nitrogen–Nitrogen Bond Formation. Retrieved from [Link]

  • Nolan, S. P. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews.

  • Evans, D. A., & Nelson, S. G. (1997). Asymmetric electrophilic amination: synthesis of .alpha.-amino and .alpha.-hydrazino acids with high optical purity. Journal of the American Chemical Society, 119(27), 6452-6453.

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Kurosu, M., Narayanasamy, P., & Crick, D. C. (2007). HIGH-THROUGHPUT SYNTHESIS OF SUBSTITUTED HYDRAZINE DERIVATIVES. Tetrahedron Letters, 48(35), 6129-6132.

  • Ma, D., & Zhang, Y. (2009). CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry, 74(11), 4378–4381.

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Alami, M., Hamze, A., Peyrat, J.-F., Brion, J.-D., & Brachet, E. (2010). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. Organic Letters, 12(18), 4042-4045.

  • Zhang, W., Liu, D., Hu, Y., & Li, B. (2022). Synthesis of chiral hydrazines via transition metal‐catalyzed asymmetric hydrogenation of hydrazones. Chinese Journal of Chemistry, 40(22), 2631-2636.

  • Bakulina, O., & Dar'in, D. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 30(1), 123.

  • Sharma, A., Kumar, A., & Singh, M. S. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(49), 28003-28007.

  • Stoltz, B. M., & Reisman, S. E. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(28), 15071-15077.

  • Wang, H., & Lin, S. (2018). Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. Organic Letters, 21(1), 185-189.

  • Devaraj, N. K. (2014). Metal-Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Angewandte Chemie International Edition, 53(10), 2653-2656.

  • Carreira, E. M., Waser, J., Gaspar, B., & Nambu, H. (2006). Hydrazines and Azides via the Metal-Catalyzed Hydrohydrazination and Hydroazidation of Olefins. Journal of the American Chemical Society, 128(36), 11772–11773.

  • Mäeorg, U., Groth, U. M., & Bredihhin, A. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.

  • Zhang, W. (2022). Synthetic and biosynthetic routes to nitrogen–nitrogen bonds. Chemical Society Reviews, 51(8), 3014-3040.

  • Wang, X., & Li, X. (2026). Catalyzed Radical-Type Selenium(II)–Nitrogen Exchange Chemistry between Benzoselenazolones and Hydrazines. Organic Letters.

  • Dar'in, D., & Bakulina, O. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 30(1), 123.

  • Odom, A. L. (2014). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. Organic Letters, 16(10), 2736–2739.

  • Wang, C., & Sun, J. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters, 18(8), 1900-1903.

  • Bhushan, R., & Kumar, V. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Journal of Chromatography A, 1190(1-2), 119-127.

  • Ragnarsson, U. (2007). Facile Synthesis of Mono-, Di-, and Trisubstituted Alpha-Unbranched Hydrazines. Synthetic Communications, 37(18), 3121-3129.

  • Audrieth, L. F. (1954). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC.

  • Vlase, L., & Vlase, G. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Scientific Reports, 10(1), 1-11.

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Validation & Comparative

1H NMR Chemical Shift Guide: N'-Acetyl-N-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of N'-acetyl-N-phenylbenzohydrazide (CAS 70609-11-9), a critical intermediate in the synthesis of nitrogen-centered radical precursors and bioactive hydrazones.

Executive Summary & Structural Logic

N'-acetyl-N-phenylbenzohydrazide is an unsymmetrical diacylhydrazine. Its structure is characterized by a hydrazine core (


) substituted with a benzoyl group, a phenyl group, and an acetyl group.[1]

Target Molecule: N'-acetyl-N-phenylbenzohydrazide CAS: 70609-11-9 IUPAC Name:


-acetyl-

-benzoyl-

-phenylhydrazine (or 1-acetyl-2-benzoyl-2-phenylhydrazine) Molecular Formula:

Structural Connectivity & Numbering

To accurately assign NMR signals, we must define the connectivity derived from the InChI string 1S/C15H14N2O2/c1-12(18)16-17(14...)...:

  • N(1) [N']: The nitrogen atom bearing the Acetyl group (

    
    ) and one Proton (
    
    
    
    ).
  • N(2) [N]: The nitrogen atom bearing the Benzoyl group (

    
    ) and the Phenyl  ring (
    
    
    
    ).

This specific connectivity (


) creates a highly congested steric environment around the N-N bond, leading to restricted rotation and the observation of rotamers  (conformational isomers) in the NMR time scale.

1H NMR Spectral Profile (DMSO-d6)[3][4]

The 1H NMR spectrum of N'-acetyl-N-phenylbenzohydrazide in DMSO-d6 is distinct due to the presence of rotamers. The amide-like character of both the N-Acetyl and N-Benzoyl bonds (


) creates 

isomerism.
Characteristic Chemical Shifts

Data represents the major conformer at 298 K.[1]

MoietyProton TypeChemical Shift (

, ppm)
MultiplicityIntegralKey Diagnostic Feature
Acetyl

1.85 – 2.05 Singlet (s)3HSharp singlet; often split into two unequal peaks due to rotamers.
Hydrazide

10.80 – 11.20 Broad Singlet (br s)1HHighly deshielded; disappears on

exchange.
Aromatic

(Ortho/Para)
7.30 – 7.60 Multiplet (m)~6HOverlapping signals from Benzoyl and N-Phenyl rings.
Aromatic

(Meta/Deshielded)
7.60 – 7.90 Multiplet (m)~4HProtons ortho to carbonyls are typically most deshielded.
Conformational Isomerism (Rotamers)

Unlike simple amides, this molecule exhibits complex dynamic behavior.[1] The


 bond and the 

bond both possess partial double-bond character.
  • Observation: You will likely observe signal duplication (splitting) for the Acetyl methyl group and the NH proton.[1]

  • Ratio: In DMSO-d6, the ratio of rotamers (typically E vs Z) is often unequal (e.g., 3:1 or 4:1).[1]

  • Temperature Dependence: Heating the sample to 80°C (353 K) typically causes these signals to coalesce into a single average peak as the rotation rate becomes faster than the NMR timescale.[1]

Comparative Analysis: Product vs. Alternatives

For drug development professionals, distinguishing the target product from its precursors or regioisomers is vital.[1]

Comparison 1: Target vs. Precursor (N-Phenylbenzohydrazide)

The synthesis typically involves the acetylation of N-phenylbenzohydrazide.

FeaturePrecursor: N-PhenylbenzohydrazideProduct: N'-Acetyl-N-phenylbenzohydrazide
Acetyl Signal Absent Present (~1.9 ppm, s)
NH Signals Two distinct NH signals (or

if tautomer) at 4.0–9.0 ppm.
One downfield NH signal (~11.0 ppm).[1]
Symmetry Simpler aromatic region.[1]More complex due to rotamers.
Comparison 2: Target vs. Symmetric Alternative (1,2-Dibenzoylhydrazine)

1,2-Dibenzoylhydrazine (


) is a common symmetric analog.[1]
Feature1,2-DibenzoylhydrazineProduct: N'-Acetyl-N-phenylbenzohydrazide
Methyl Group Absent Present (Diagnostic)
Aromatic Region Simplified (Symmetric). Only 3 sets of peaks.Complex (Asymmetric). Two different phenyl environments.[1][2][3]
Solubility Poor in

, requires DMSO.[1]
Moderate in

, Good in DMSO.

Experimental Protocol: Self-Validating Synthesis & Characterization

This protocol ensures the generation of the specific regioisomer described (


-acetyl-

-phenyl).
Step 1: Synthesis Workflow

Reaction: Acetylation of N-phenylbenzohydrazide using Acetic Anhydride.

  • Dissolution: Dissolve 1.0 eq of N-phenylbenzohydrazide in dry Dichloromethane (DCM).

  • Base Addition: Add 1.2 eq of Pyridine (acts as HCl scavenger/catalyst).

  • Acetylation: Dropwise addition of 1.1 eq Acetic Anhydride at 0°C.

  • Monitoring: Stir at Room Temp for 2 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 1:1). Product (

    
    ) is less polar than precursor.
    
  • Workup: Wash with 1M HCl (remove pyridine), then Sat.

    
    . Dry over 
    
    
    
    .
Step 2: NMR Acquisition Parameters

To resolve rotamers, specific parameters are required.[1]

  • Solvent: DMSO-d6 (Preferred for solubility and separating NH peaks).

  • Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard 1D Proton (

    
    ).[1]
    
  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the acetyl methyl vs. aromatics.
    
  • Scans (NS): 16 or 32 scans are sufficient.[1]

Visualizations

Pathway Diagram: Synthesis & Rotamer Equilibrium

The following diagram illustrates the synthesis pathway and the dynamic equilibrium observed in the NMR tube.

G Precursor N-Phenylbenzohydrazide (Precursor) Product N'-Acetyl-N-phenylbenzohydrazide (Target) Precursor->Product Acetylation Reagents Ac2O / Pyridine DCM, 0°C -> RT Reagents->Product RotamerA Rotamer A (Major) (E-isomer) Product->RotamerA Dynamic Equilibrium RotamerB Rotamer B (Minor) (Z-isomer) Product->RotamerB NMR_Signal NMR Signal Splitting (Doublets for Me, NH) RotamerA->NMR_Signal RotamerB->NMR_Signal

Caption: Synthesis pathway of N'-acetyl-N-phenylbenzohydrazide and the subsequent rotameric equilibrium responsible for signal duplication in 1H NMR spectra.

References

  • Gomathi, R., et al. (2017).[1][4] On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Available at: [Link]

  • Srivastava, V. (2012). Restricted inversion of pyramidal nitrogen in substituted hydrazine system: 1H NMR study. SciSpace. Available at: [Link]

  • PubChem. N'-Acetyl-N-phenylbenzohydrazide Compound Summary (CAS 70609-11-9). National Library of Medicine. Available at: [Link]

  • Palla, G., et al. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, MDPI. Available at: [Link]

Sources

comparing biological activity of N'-acetyl vs N'-unsubstituted benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

In the vast and intricate world of medicinal chemistry, the benzohydrazide scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These activities span antimicrobial, anticancer, and anticonvulsant properties, making benzohydrazide derivatives a focal point of intensive research.[2][3] A key point of structural variation lies at the N'-position of the hydrazide moiety. The nature of the substituent at this position can dramatically alter the compound's pharmacological profile. This guide provides an in-depth comparison of the biological activity of N'-acetylbenzohydrazides versus their N'-unsubstituted counterparts, offering field-proven insights and supporting data for researchers, scientists, and drug development professionals.

While direct comparative studies across all biological activities are not abundant, a clear trend emerges from key examples and an understanding of fundamental structure-activity relationships (SAR). The presence of an N'-acetyl group, in many cases, serves to attenuate or even abolish the biological activity observed in the parent N'-unsubstituted benzohydrazide.

At a Glance: Key Differences in Biological Activity

FeatureN'-Unsubstituted BenzohydrazidesN'-Acetylbenzohydrazides
General Bioactivity Often serve as the active pharmacophore or a precursor to a more complex active molecule (e.g., hydrazones). The terminal -NH2 group is frequently crucial for target interaction.Generally exhibit reduced or no biological activity compared to the parent compound. Often represent a metabolic inactivation product.
Antitubercular Activity Exemplified by Isoniazid, which is a potent bactericidal agent against Mycobacterium tuberculosis.[4]N-acetylation of Isoniazid by the arylamine N-acetyltransferase 2 (NAT2) enzyme in humans, and by bacterial enzymes, leads to its inactivation.[4][5]
Anticancer Activity Benzohydrazide and its derivatives (especially hydrazones) show significant cytotoxic activity against various cancer cell lines.[6][7]Generally considered less active. The acetylation can prevent the formation of more complex, active hydrazones or block key hydrogen bonding interactions.
Anticonvulsant Activity Certain hydrazide-hydrazone series have demonstrated anticonvulsant properties.[8][9]Acetylation of the terminal nitrogen can lead to a loss of activity, as this site is often critical for interaction with neuronal targets.

The Decisive Role of the N'-Acetyl Group: A Mechanistic Perspective

The profound difference in biological activity between these two classes of compounds can be attributed to fundamental changes in their physicochemical properties upon N'-acetylation.

1. Altered Hydrogen Bonding Capacity: The N'-unsubstituted benzohydrazide possesses a terminal primary amine (-NH2) group, which can act as both a hydrogen bond donor and acceptor. This is often a critical feature for binding to the active site of a target enzyme or receptor. Acetylation replaces this group with a secondary amide (-NH-C(O)CH3). This change eliminates one hydrogen bond donor site and introduces a bulkier, more sterically hindered acetyl group, which can prevent the molecule from fitting into the binding pocket of its target.

2. Increased Steric Hindrance: The acetyl group is significantly larger than a hydrogen atom. This added bulk can create steric clashes within a confined active site, preventing the optimal orientation required for biological activity.

3. Changes in Electronic Properties and Lipophilicity: Acetylation alters the electronic distribution within the hydrazide moiety and generally increases the lipophilicity of the molecule. While increased lipophilicity can sometimes enhance membrane permeability, the negative impact of losing key hydrogen bonding capabilities and increased steric bulk often outweighs this potential benefit.

4. Metabolic Inactivation Pathway: In biological systems, N-acetylation is a common metabolic pathway for xenobiotics containing a primary amine or hydrazine group. This process, catalyzed by N-acetyltransferase (NAT) enzymes, is often a detoxification or inactivation step.[4] The resulting acetylated metabolite is typically more water-soluble and readily excreted.

Visualizing the Structural Difference

The fundamental structural change discussed is visualized below.

G cluster_0 N'-Unsubstituted Benzohydrazide cluster_1 N'-Acetylbenzohydrazide Unsubstituted Acetylated Unsubstituted->Acetylated Acetylation

Caption: The conversion from an N'-unsubstituted to an N'-acetylbenzohydrazide.

Case Study: The Isoniazid Example

The most well-documented example illustrating the deactivating role of N'-acetylation is the antitubercular drug isoniazid (isonicotinic acid hydrazide).

  • Isoniazid (Unsubstituted): This compound is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.[4]

  • N'-Acetylisoniazid: In humans, isoniazid is metabolized by the liver enzyme N-acetyltransferase 2 (NAT2).[5] This acetylation process converts isoniazid into N'-acetylisoniazid, which is inactive against M. tuberculosis.[4] The rate of this acetylation varies among individuals, leading to "fast" and "slow" acetylator phenotypes, which can impact the drug's efficacy and toxicity profile.[10] Interestingly, M. tuberculosis itself can express an acetyltransferase that inactivates isoniazid, representing a mechanism of drug resistance.[4]

This clear-cut example underscores the principle that for this class of compounds, the unsubstituted N'-hydrazine moiety is essential for its potent biological activity.

Experimental Protocols

To aid researchers in evaluating the biological activities of their synthesized benzohydrazide derivatives, we provide detailed, step-by-step methodologies for two key assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549, PC3) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the N'-unsubstituted and N'-acetylated benzohydrazides in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[13]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][14]

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration that inhibits growth.[9]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of each test compound (N'-unsubstituted and N'-acetylated benzohydrazides) in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in an appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The final volume in each well should be 50 µL.[8]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plate:

    • Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 100 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[8]

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[8]

  • MIC Determination:

    • Following incubation, examine the plate for visible turbidity. The growth control well should be distinctly turbid, and the sterility control well should be clear.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Logical Workflow for Comparative Analysis

To systematically evaluate and compare the biological activities of N'-unsubstituted and N'-acetylated benzohydrazides, the following workflow is recommended.

workflow start Hypothesis: N'-Acetylation reduces bioactivity synthesis Synthesis of Compound Pairs: 1. N'-Unsubstituted Benzohydrazide 2. N'-Acetylbenzohydrazide start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Screening (Broth Microdilution Assay) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer anticonvulsant Anticonvulsant Screening (e.g., MES, scPTZ models) characterization->anticonvulsant data_analysis Data Analysis: Determine MIC and IC50 values antimicrobial->data_analysis anticancer->data_analysis anticonvulsant->data_analysis comparison Comparative Analysis: Compare activity of each pair data_analysis->comparison conclusion Conclusion: Validate or Refute Hypothesis Elucidate SAR comparison->conclusion

Sources

Comparative Guide: UV-Vis Spectroscopy of N'-Acetyl-N-Phenylbenzohydrazide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of N'-Acetyl-N-Phenylbenzohydrazide Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

This guide provides an in-depth technical analysis of the UV-Vis spectral properties of N'-acetyl-N-phenylbenzohydrazide (CAS 70609-11-9) and its transition metal complexes. As a derivative of the 1,2-diacylhydrazine class, this ligand exhibits versatile coordination modes (neutral bidentate vs. dianionic) that are critical for designing metallodrugs with specific DNA-binding or cytotoxic profiles.

We compare this ligand's performance against its structural analog, N'-acetyl-N'-phenyl-2-naphthohydrazide , and standard benzohydrazide systems, synthesizing experimental data with coordination chemistry principles to provide a robust reference for spectral characterization.

Key Chemical Identity[1][2]
  • Ligand: N'-acetyl-N-phenylbenzohydrazide[1][2][3]

  • Structure:

    
    
    
  • Core Moiety: Diacylhydrazine (

    
    )
    
  • Primary Application: Transition metal chelation (Cu, Ni, Co, Zn) for biological activity enhancement.

Mechanistic Foundation: Ligand Design & Coordination

To accurately interpret UV-Vis data, one must understand the ligand's behavior in solution. The N'-acetyl-N-phenylbenzohydrazide molecule exists in a keto-enol tautomeric equilibrium, which dictates its coordination to metal centers.

Structural Dynamics & Chelation

The presence of the N-phenyl group introduces steric bulk and electron-donating character, influencing the Lewis basicity of the carbonyl oxygens.

  • Keto Form (Neutral): Predominant in solid state and acidic/neutral solution. Coordinates via Carbonyl Oxygens (

    
    -chelation).
    
  • Enol Form (Anionic): Accessible in basic media or upon metal coordination. Forms stable 5-membered metallacycles.

CoordinationMechanism Ligand N'-acetyl-N-phenylbenzohydrazide (Keto Form) Tautomerism Tautomeric Equilibrium (Solvent/pH Dependent) Ligand->Tautomerism Complex_Neutral Neutral Complex [M(L)Cl2] (O,O-Coordination) Ligand->Complex_Neutral + M(II) Salt Enol Enol Form (Deprotonated) Tautomerism->Enol -H+ Complex_Anionic Inner Complex [M(L-H)2] (Dianionic O,O-Coordination) Enol->Complex_Anionic + M(II) Salt

Figure 1: Coordination pathways for N'-acetyl-N-phenylbenzohydrazide. The ligand can bind as a neutral bidentate donor or a monoanionic donor depending on reaction conditions.

Experimental Protocol: Synthesis & Spectral Acquisition

Self-Validating Protocol for Reproducible Results

Complex Synthesis (General Procedure)
  • Ligand Preparation: Dissolve N'-acetyl-N-phenylbenzohydrazide (1.0 mmol) in hot ethanol (20 mL).

  • Metal Addition: Add metal(II) chloride/acetate (1.0 mmol) dissolved in ethanol (10 mL) dropwise.

  • Reflux: Stir under reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to RT. Filter the precipitate, wash with cold ethanol and ether. Dry in vacuo.

UV-Vis Acquisition Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or JASCO V-700).

  • Solvent: DMSO (Dimethyl sulfoxide) is preferred due to the high solubility of the complexes and its ability to stabilize charge-transfer states.

  • Concentration:

    
     M (maintain Absorbance < 1.5).
    
  • Range: 200–800 nm.

  • Reference: Pure solvent blank in matched quartz cuvettes.

Comparative Spectral Analysis

The following data synthesizes specific findings from structural analogs (e.g., naphthohydrazide derivatives) and established benzohydrazide coordination chemistry.

Free Ligand Spectrum

The free ligand displays characteristic transitions associated with the aromatic rings and the hydrazide linkage.

Band AssignmentWavelength (

)
Molar Absorptivity (

)
Origin
Band I 230–250 nmHigh (

)

(Benzene/Phenyl rings)
Band II 270–290 nmMedium

(Conjugated

/

)
Band III 310–330 nmLow/Shoulder

(Carbonyl lone pairs)
Metal Complex Spectra (Cu, Ni, Co)

Upon complexation, significant spectral shifts occur due to ligand-to-metal charge transfer (LMCT) and d-d transitions.

Comparison: Ligand vs. Metal Complexes
Species

(nm)
Shift TypeElectronic Transition / Interpretation
Free Ligand 245, 280, 320 (sh)N/ABaseline aromatic and carbonyl transitions.
Cu(II) Complex 260, 305, 390–410 , 600–650 Red Shift + New Bands390 nm: LMCT (

). 600+ nm:

(d-d transition, distorted octahedral).
Ni(II) Complex 255, 295, 420 , 550–600 Red Shift420 nm: LMCT. 550 nm:

(d-d transition). Indicates octahedral geometry.
Co(II) Complex 250, 290, 520 , 600–650 Complex PatternVisible Region:

. Characteristic of high-spin octahedral Co(II).

Critical Insight: The disappearance or significant bathochromic shift of the ligand's


 transition (320 nm) is the primary diagnostic evidence of carbonyl oxygen coordination.

Comparative Performance: Benzo- vs. Naphtho- Analogs

To provide authoritative grounding, we compare the subject ligand with its well-characterized analog, N'-acetyl-N'-phenyl-2-naphthohydrazide (Sharma et al., 2022).

Structural Impact on Spectra[2]
  • Conjugation: The naphthyl group in the analog extends the

    
    -system, causing a native Red Shift of ~20–30 nm in the ligand bands compared to the benzoyl derivative.
    
  • Steric Hindrance: The bulky naphthyl group can distort the coordination geometry, often reducing the intensity (

    
    ) of d-d transitions compared to the more planar benzoyl complexes.
    
FeatureN'-Acetyl-N-phenylbenzo hydrazideN'-Acetyl-N'-phenyl-2-naphtho hydrazide

Band
~245 nm~260–270 nm (Bathochromic shift due to naphthalene)
Solubility High in EtOH/MeOHLower in EtOH; requires DMSO/DMF
Complex Stability High (Less steric strain)Moderate (Steric bulk of naphthyl ring)
Biological Relevance General cytotoxicityEnhanced DNA intercalation (Planar naphthyl ring)

Workflow Visualization

The following diagram outlines the logical flow for characterizing these complexes, ensuring scientific integrity.

CharacterizationWorkflow cluster_Analysis Spectral Validation Step1 Synthesis (Reflux Ligand + MCl2) Step2 Purification (Wash & Recrystallize) Step1->Step2 Analysis1 UV-Vis (DMSO) Check for LMCT & d-d bands Step2->Analysis1 Analysis2 FT-IR Check for C=O shift (-20 cm-1) Step2->Analysis2 Analysis3 NMR (1H/13C) Check for NH deprotonation Step2->Analysis3 Decision Confirm Structure: Octahedral vs Tetrahedral Analysis1->Decision Analysis2->Decision Analysis3->Decision

Figure 2: Integrated characterization workflow. UV-Vis is used in tandem with IR and NMR to confirm the coordination mode.

References

  • Sharma, R., et al. (2022). "X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide."[4] European Journal of Chemistry, 13(3), 253–258.[4] Link

  • El-Tabl, A. S., et al. (2013). "Metal complexes of N'-[2-hydroxy-5-(phenyldiazenyl)-benzylidene]isonicotinohydrazide: Synthesis, spectroscopic characterization and antimicrobial activity."[5][6][7][8] Journal of the Serbian Chemical Society, 78(1), 39–55.[5][6][7][8] Link

  • Sigma-Aldrich. "N'-Acetyl-N-phenylbenzohydrazide Product Entry (CAS 70609-11-9)."[1][9] Link

  • Rapheal, P. F., et al. (2007). "Synthesis, spectral characterization and thermal studies of some metal complexes of N'-(2-hydroxybenzylidene)benzohydrazide." Journal of Thermal Analysis and Calorimetry. (Contextual reference for benzohydrazide spectral baselines).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N'-acetyl-N-phenylbenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N'-acetyl-N-phenylbenzohydrazide, grounding procedural steps in the principles of chemical safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for N'-acetyl-N-phenylbenzohydrazide was not located, this document synthesizes information from related hydrazide compounds and established hazardous waste management protocols to ensure a high standard of safety.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

N'-acetyl-N-phenylbenzohydrazide belongs to the hydrazide class of organic compounds. Compounds in this family, such as N-Acetyl-N'-phenylhydrazine, are classified as hazardous.[1][2] The primary hazards associated with similar hydrazide derivatives include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin, eye, and respiratory irritation.[3]

  • Reactivity: Hydrazine compounds can be reactive and are often incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Therefore, N'-acetyl-N-phenylbenzohydrazide must be treated as hazardous waste . Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[4][5]

Data Summary: Hazard Profile of Structurally Related Compounds
Hazard ClassificationAssociated RisksRepresentative Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][2]N-Acetyl-N'-phenylhydrazine, Phenylhydrazine
Skin Corrosion/Irritation Causes skin irritation.[3]N-Benzyl-N-phenylhydrazine hydrochloride, Phenylhydrazine
Serious Eye Damage/Irritation Causes serious eye irritation.[3]N-Benzyl-N-phenylhydrazine hydrochloride, Phenylhydrazine
Specific Target Organ Toxicity May cause respiratory irritation.[3]N-Benzyl-N-phenylhydrazine hydrochloride

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste materials, donning the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[2][6]

  • Skin and Body Protection: A lab coat or other protective clothing must be worn.[2][6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2][6]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to ensure safe handling and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Segregation at the Source

Immediately upon generation, segregate waste N'-acetyl-N-phenylbenzohydrazide.

  • Rationale: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety. Hydrazides can react with oxidizing agents, acids, and bases.[1]

  • Action: Collect waste in a dedicated, properly labeled container. Do not mix with other chemical waste.[6]

Step 2: Container Selection and Labeling

The integrity of the waste containment is crucial.

  • Rationale: The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents to prevent leaks and reactions.[4]

  • Action:

    • Use a container made of a material compatible with N'-acetyl-N-phenylbenzohydrazide (e.g., a high-density polyethylene (HDPE) or glass bottle).

    • The container must have a secure, leak-proof closure.[4]

    • Label the container clearly with the words "HAZARDOUS WASTE ".[7]

    • The label must also include the full chemical name: "N'-acetyl-N-phenylbenzohydrazide " and a clear indication of the hazards (e.g., "Toxic," "Irritant").[6][7]

Step 3: Waste Accumulation and Storage

Proper storage minimizes risks within the laboratory.

  • Rationale: The National Research Council and EPA regulations stipulate that hazardous waste should be accumulated at or near the point of generation and managed by trained personnel.[4][8]

  • Action:

    • Store the sealed waste container in a designated satellite accumulation area.[7]

    • This area should be in a well-ventilated location, such as a chemical fume hood or a ventilated cabinet.[3][4]

    • Ensure secondary containment is used to capture any potential leaks.[4]

Step 4: Arranging for Final Disposal

The final disposal must be handled by qualified professionals.

  • Rationale: The EPA's "cradle-to-grave" approach under RCRA holds the generator responsible for the waste until its final, safe disposal.[5]

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[6]

    • Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[5][6]

    • Follow all institutional procedures for waste handover, including any required documentation.

Workflow Diagram: Disposal of N'-acetyl-N-phenylbenzohydrazide

DisposalWorkflow Figure 1: Decision and Action Flow for Disposal cluster_generation Waste Generation cluster_handling Immediate Handling cluster_containment Containment & Labeling cluster_storage On-Site Accumulation cluster_disposal Final Disposal A Generate N'-acetyl-N- phenylbenzohydrazide Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Handle with Care C Segregate Waste Immediately B->C D Select Compatible Container C->D Prevent Cross-Contamination E Label as 'HAZARDOUS WASTE' with Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area E->F Securely Closed G Ensure Secondary Containment and Ventilation F->G H Contact EHS for Pickup G->H When Container is Full or per Schedule I Complete Disposal Documentation H->I

Caption: Decision and Action Flow for Disposal

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Isolate: If it is safe to do so, prevent the spill from spreading.

  • Do Not Clean Up Alone: Spill cleanup should be performed by trained personnel equipped with the appropriate PPE and spill kits.[9]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[3]

In all cases of exposure, seek immediate medical attention. [9]

Conclusion: A Culture of Safety

The proper disposal of N'-acetyl-N-phenylbenzohydrazide is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established protocols, and prioritizing safety at every step, we protect ourselves, our colleagues, and the environment. This guide provides a robust framework for these essential procedures, fostering a culture of safety and scientific integrity.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • Laboratory Waste Management: The New Regulations. (2019, June 15).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
  • Proper Disposal Procedures for Fluorescein Hydrazide - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 21).
  • SAFETY DATA SHEET. (2025, November 06).
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 11).
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.